3-(Bromomethyl)-5-fluorobenzonitrile
Description
The exact mass of the compound 3-(Bromomethyl)-5-fluorobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Bromomethyl)-5-fluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Bromomethyl)-5-fluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(bromomethyl)-5-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIFNMFWHQFXIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853368-35-1 | |
| Record name | 3-(bromomethyl)-5-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(Bromomethyl)-5-fluorobenzonitrile
This guide provides a comprehensive technical overview of the synthetic pathways to 3-(Bromomethyl)-5-fluorobenzonitrile, a key building block in the development of various pharmaceutical compounds. Tailored for researchers, medicinal chemists, and process development scientists, this document delves into the core synthetic strategies, provides detailed experimental protocols, and explores the underlying chemical principles governing these transformations.
Introduction and Strategic Importance
3-(Bromomethyl)-5-fluorobenzonitrile (CAS No. 853368-35-1) is a substituted aromatic compound featuring a reactive bromomethyl group, a cyano moiety, and a fluorine atom.[1] This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry where it can be used to introduce a fluorinated benzyl fragment into a target structure. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a drug molecule, often leading to improved metabolic stability, binding affinity, and bioavailability.
The primary challenge in the synthesis of this molecule lies in the selective introduction of the bromine atom at the benzylic position without affecting the aromatic ring or the cyano and fluoro substituents. This guide will focus on the most prevalent and efficient synthetic route, benzylic bromination, while also discussing the synthesis of the necessary precursors.
Primary Synthetic Pathway: Benzylic Bromination of 3-Fluoro-5-methylbenzonitrile
The most direct and industrially scalable route to 3-(Bromomethyl)-5-fluorobenzonitrile is the free-radical bromination of 3-fluoro-5-methylbenzonitrile. This reaction, often referred to as a Wohl-Ziegler reaction, selectively targets the benzylic C-H bonds of the methyl group.
Caption: Primary synthesis route to 3-(Bromomethyl)-5-fluorobenzonitrile.
Mechanistic Insights: The Wohl-Ziegler Reaction
The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism. The key to its success is the use of N-Bromosuccinimide (NBS) or a similar reagent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a source of bromine radicals in low concentration.[2] This low concentration is crucial to prevent competitive electrophilic aromatic bromination.[3]
The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically facilitated by a radical initiator such as azobisisobutyronitrile (AIBN) or by UV light.[4] The resulting bromine radical then abstracts a hydrogen atom from the benzylic position of 3-fluoro-5-methylbenzonitrile to form a resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of bromine (Br₂), which is generated in situ from the reaction of HBr (a byproduct of the hydrogen abstraction step) with NBS, to yield the desired product and another bromine radical, thus propagating the chain reaction.[5]
Caption: Simplified mechanism of the Wohl-Ziegler benzylic bromination.
Experimental Protocol: Benzylic Bromination
The following protocol is adapted from a large-scale synthesis of a structurally similar compound, 4-(bromomethyl)-3-fluorobenzonitrile, and should be optimized for the synthesis of the 3-(bromomethyl)-5-fluoro isomer.[2]
Materials:
-
3-Fluoro-5-methylbenzonitrile
-
N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
-
Azobisisobutyronitrile (AIBN) or a suitable light source
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Heptane
-
Water
Procedure:
-
To a reaction vessel equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3-fluoro-5-methylbenzonitrile (1.0 eq.).
-
Add anhydrous acetonitrile as the solvent.
-
Add N-Bromosuccinimide (1.05 - 1.1 eq.) or DBDMH (0.55 eq.) to the mixture.
-
Add a catalytic amount of AIBN (0.02 - 0.05 eq.).
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for several hours. The reaction progress should be monitored by a suitable analytical technique such as TLC, GC, or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by recrystallization from a solvent system such as dichloromethane/heptane or by column chromatography on silica gel.
Quantitative Data (for the isomeric 4-(bromomethyl)-3-fluorobenzonitrile): [2]
| Reagent | Molar Ratio | Typical Yield | Purity |
| NBS/AIBN | 1.1 / 0.05 | ~75% | >95% |
| DBDMH (photochem) | 0.8 | High | >98% |
Synthesis of the Precursor: 3-Fluoro-5-methylbenzonitrile
The availability of the starting material, 3-fluoro-5-methylbenzonitrile, is critical. While commercially available, understanding its synthesis provides a more complete picture for process development. A common strategy involves the introduction of the cyano group onto a pre-functionalized aromatic ring.
Pathway 1: From 3-Bromo-5-fluorotoluene
One plausible route involves a cyanation reaction of 3-bromo-5-fluorotoluene. This can be achieved through various methods, including the Rosenmund-von Braun reaction using copper(I) cyanide or palladium-catalyzed cyanation.
Caption: Synthesis of the precursor via cyanation.
Pathway 2: From 3-Amino-5-fluorotoluene via Sandmeyer Reaction
Another classic and reliable method is the Sandmeyer reaction, starting from 3-amino-5-fluorotoluene.[6] This involves the diazotization of the amino group followed by reaction with a copper(I) cyanide.
Experimental Protocol (Adapted from a similar transformation): [7]
-
Diazotization: Dissolve 3-amino-5-fluorotoluene in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent. Slowly add the cold diazonium salt solution to the copper cyanide solution. The reaction is often exothermic and may require cooling.
-
Work-up: After the addition is complete, the reaction mixture is typically heated to ensure complete decomposition of the diazonium salt. The product is then extracted with an organic solvent, washed, dried, and purified by distillation or chromatography.
Alternative Synthetic Strategies
While benzylic bromination is the most direct approach, other theoretical pathways could be envisioned, although they may be less efficient or practical. For instance, one could consider the construction of the benzonitrile ring with the bromomethyl and fluoro groups already in place, but this would likely involve a more convoluted and lower-yielding synthesis.
Characterization and Data
3-(Bromomethyl)-5-fluorobenzonitrile [1]
-
Molecular Formula: C₈H₅BrFN
-
Molecular Weight: 214.04 g/mol
-
Appearance: Off-white to light yellow solid
-
Melting Point: 79-83 °C
-
1H NMR (CDCl₃): δ 7.55-7.45 (m, 2H), 7.30-7.20 (m, 1H), 4.45 (s, 2H)
-
13C NMR (CDCl₃): δ 162.5 (d, J=250 Hz), 142.0, 132.0 (d, J=8 Hz), 125.0 (d, J=3 Hz), 118.0 (d, J=22 Hz), 117.0, 114.0 (d, J=24 Hz), 31.5 (d, J=2 Hz)
3-Fluoro-5-methylbenzonitrile (Data for the 4-methyl isomer provided for reference)[6]
-
1H NMR (400MHz, CDCl₃): δ 7.53–7.48 (m, 2H), 7.10 (t, J=8.8Hz, 1H), 2.32 (d, J=2.0Hz, 3H)
-
MS (EI) m/z: 135 (M+), 115, 108, 81, 57, 50, 31
Safety Considerations
-
3-(Bromomethyl)-5-fluorobenzonitrile is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[1]
-
N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are corrosive and oxidizing agents. Avoid contact with skin and eyes.
-
Azobisisobutyronitrile (AIBN) is a flammable solid and can decompose violently upon heating. It should be stored and handled with care.
-
Organic solvents such as acetonitrile and dichloromethane are flammable and/or toxic. Handle in a well-ventilated area.
Conclusion
The synthesis of 3-(Bromomethyl)-5-fluorobenzonitrile is most effectively achieved through the benzylic bromination of 3-fluoro-5-methylbenzonitrile using a free-radical initiator. This method offers high selectivity and is amenable to scale-up. The synthesis of the precursor can be accomplished through established methods such as the Sandmeyer reaction or palladium-catalyzed cyanation. Careful control of reaction conditions and adherence to safety protocols are essential for the successful and safe execution of these syntheses. This guide provides a solid foundation for researchers and process chemists to develop robust and efficient methods for the preparation of this valuable synthetic intermediate.
References
- CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google P
- CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google P
-
Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. (URL: [Link])
- EP1057801A2 - Process for benzylic bromination - Google P
- CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google P
-
Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap. (URL: [Link])
-
3-(Bromomethyl)-5-fluorobenzonitrile | C8H5BrFN | CID 66652629 - PubChem. (URL: [Link])
-
3-Bromo-5-fluorobenzonitrile | C7H3BrFN | CID 2783330 - PubChem. (URL: [Link])
-
Supporting Information - S3. (URL: [Link])
-
Siméon, F. G., et al. (2007). Synthesis and Simple 18F-Labeling of 3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a High Affinity Radioligand for Imaging Monkey Brain Metabotropic Glutamate Subtype-5 Receptors with Positron Emission Tomography. Journal of Medicinal Chemistry, 50(14), 3256–3266. (URL: [Link])
-
3-Fluoro-5-methoxybenzonitrile | C8H6FNO | CID 10630684 - PubChem. (URL: [Link])
-
3-Fluoro-5-(trifluoromethyl)benzonitrile - NIST WebBook. (URL: [Link])
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- 3. 3-Fluoro-5-(trifluoromethyl)benzonitrile [webbook.nist.gov]
- 4. rsc.org [rsc.org]
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- 7. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
Technical Guide: Purity Analysis of 3-(Bromomethyl)-5-fluorobenzonitrile
[1][2]
Executive Summary
3-(Bromomethyl)-5-fluorobenzonitrile (CAS: 853368-35-1) is a critical pharmacophore intermediate, particularly in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and other fluorinated bioactive scaffolds.[1][2][3] Its structural integrity relies on the reactivity of the benzylic bromide, which renders it susceptible to rapid hydrolysis and polymerization.
This guide provides a validated analytical framework for establishing the purity and potency of this intermediate. Unlike standard stable organic molecules, this compound requires specific handling to prevent in-situ degradation during analysis.[1] The methodology prioritizes a Reverse-Phase HPLC (RP-HPLC) approach with pH control to stabilize the alkyl bromide, supported by
Part 1: Chemical Context & Critical Quality Attributes (CQA)
Structural Vulnerabilities
The molecule contains three functional groups with distinct analytical implications:
-
Benzylic Bromide (–CH
Br): The primary reactive site. It is an electrophile prone to nucleophilic attack (hydrolysis by water/moisture) and dimerization.[1] -
Fluorine (–F): Provides a unique handle for
F NMR, allowing quantification without interference from non-fluorinated impurities.[1] -
Nitrile (–CN): distinct IR/Raman signature, generally stable but susceptible to hydrolysis under extreme acid/base conditions.
Impurity Profiling Logic
The synthesis typically involves the radical bromination (Wohl-Ziegler reaction) of 3-fluoro-5-methylbenzonitrile .[1][4] Understanding this pathway is essential for predicting impurities.
-
Impurity A (Starting Material): 3-Fluoro-5-methylbenzonitrile.[1][4] (Under-bromination).[1]
-
Impurity B (Over-brominated): 3-(Dibromomethyl)-5-fluorobenzonitrile.[1][4] (Gem-dibromide).[1][5]
-
Impurity C (Hydrolysis): 3-(Hydroxymethyl)-5-fluorobenzonitrile (Benzyl alcohol derivative).[1][4]
-
Impurity D (Dimer): Wurtz-type coupling products (trace levels).[1]
Visualization: Impurity Origin Pathway
The following diagram illustrates the genesis of critical impurities during synthesis and storage.
Figure 1: Reaction pathway showing the origin of under-brominated, over-brominated, and hydrolysis impurities.
Part 2: Primary Quantitation Method (RP-HPLC)
Method Design Philosophy
Standard neutral mobile phases (Water/Acetonitrile) can cause on-column hydrolysis of the benzylic bromide, leading to split peaks or artificially high levels of Impurity C (Alcohol).[1]
The Fix: Use an acidic mobile phase (0.1% H
Detailed Protocol: HPLC-UV
| Parameter | Specification | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent) | Provides hydrophobic selectivity to separate the Methyl (SM), Bromomethyl (Target), and Dibromomethyl species.[1][4] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH (~2.[4]0) prevents hydrolysis of the alkyl bromide. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong solvent for aromatic elution.[4] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[4] |
| Detection | UV @ 225 nm | The benzonitrile chromophore absorbs strongly here; avoids solvent cutoff interference.[4] |
| Column Temp | 30°C | Controls viscosity and retention time reproducibility.[4] |
| Diluent | Acetonitrile (Dry) | Critical: Do not use water/methanol in the diluent to prevent degradation in the vial.[4] |
Gradient Program:
-
0.0 min: 60% A / 40% B
-
10.0 min: 20% A / 80% B
-
12.0 min: 20% A / 80% B
-
12.1 min: 60% A / 40% B (Re-equilibration)
-
17.0 min: Stop
System Suitability Criteria
-
Resolution (Rs): > 2.0 between Target and Impurity A (Methyl precursor).
-
Tailing Factor: < 1.5 (Ensures no secondary interactions with silanols).[1]
-
RSD (Area): < 2.0% for 5 replicate injections of the standard.
Part 3: Orthogonal Verification ( F qNMR)
While HPLC separates based on polarity, it requires reference standards for absolute identification.[1]
Why F NMR?
The chemical shift of the fluorine atom on the benzene ring is highly sensitive to the electronics of the meta-substituent.
-
Methyl group (SM): Electron-donating (induction).[1] Shift ~ -113 ppm.[1]
-
Bromomethyl (Target): Electron-withdrawing.[1] Shift ~ -110 ppm.[1]
-
Dibromomethyl (Impurity): Stronger electron-withdrawing.[1] Shift ~ -108 ppm.[1]
Protocol
-
Solvent: CDCl
or DMSO-d (Dried over molecular sieves). -
Internal Standard:
-Trifluorotoluene (TFT) or 1,3-Difluorobenzene (if qNMR is required for potency).[1] -
Parameters:
Part 4: Handling & Genotoxic Risk (Safety)[1]
Genotoxicity Assessment
Benzylic bromides are alkylating agents.[1] According to ICH M7 guidelines, they are considered potentially mutagenic impurities (PMI).[1]
-
Control Strategy: If this is an intermediate, the downstream chemistry must demonstrate the "purge" of this bromide (e.g., reaction with an amine to form the final drug).
-
Limit: If traces remain in the final API, they must typically be controlled to < 1.5 µ g/day (TTC).
Safe Handling Workflow
This compound is a lachrymator (tear gas agent) and corrosive.[1]
Figure 2: Mandatory safety workflow for handling benzylic bromides.
Part 5: Troubleshooting & Stability
| Observation | Root Cause | Corrective Action |
| Peak Splitting (HPLC) | Sample degradation in the vial.[1][4] | Switch diluent to 100% Anhydrous ACN.[4] Inject immediately after prep. |
| New Peak @ RRT 0.4 | Hydrolysis to Benzyl Alcohol.[4] | Check water content in ACN.[4] Ensure mobile phase is acidic.[1] |
| Low Assay Value | Moisture absorption.[4] | Perform Karl Fischer (KF) titration.[4] Store material under Argon/Nitrogen at 2-8°C. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66652629, 3-(Bromomethyl)-5-fluorobenzonitrile.[1] Retrieved January 31, 2026 from [Link][1]
-
International Conference on Harmonisation (2006). ICH Q3A(R2): Impurities in New Drug Substances.[1][6] Retrieved from [Link]
-
European Medicines Agency (2014). ICH M7: Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. Retrieved from [Link][1][7][8]
-
University of California, Santa Barbara (2025). 19F Chemical Shifts and Coupling Constants Table. Retrieved from [Link][1]
-
ResearchGate (2019). HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides.[1] (Methodology adaptation source). Retrieved from [Link]
Sources
- 1. 3-(Bromomethyl)-5-fluorobenzonitrile | C8H5BrFN | CID 66652629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 853368-35-1|3-(Bromomethyl)-5-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. 3-Bromo-5-fluorobenzonitrile | C7H3BrFN | CID 2783330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
Methodological & Application
Application Note: Strategic Synthesis of Derivatives from 3-(Bromomethyl)-5-fluorobenzonitrile
The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It details the strategic utilization of 3-(Bromomethyl)-5-fluorobenzonitrile (CAS: 853368-35-1) as a linchpin intermediate for synthesizing fluorinated bioactive scaffolds.
Introduction & Strategic Value
3-(Bromomethyl)-5-fluorobenzonitrile is a high-value "tri-functional" building block used extensively in the synthesis of pharmaceutical libraries, particularly for kinase inhibitors, PARP inhibitors, and DPP-4 inhibitor analogs (e.g., Trelagliptin impurities). Its value lies in its unique substitution pattern:
-
Bromomethyl Group (
): A highly reactive electrophile for coupling with amines, phenols, and thiols. -
Fluorine Atom (
): Enhances metabolic stability (blocking P450 oxidation sites) and modulates lipophilicity ( ). -
Nitrile Group (
): A versatile precursor for amides, amines, acids, or tetrazole bioisosteres.
This guide provides validated protocols for exploiting the benzylic bromide "warhead" while preserving the integrity of the nitrile and fluoro substituents.
Safety & Handling (Critical)
Hazard Classification: Corrosive (Skin/Eye), Acute Toxicity, Lachrymator .
-
Lachrymatory Warning: This compound releases vapors that cause severe eye irritation and tearing. All operations must be performed in a functioning fume hood.
-
Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkyl bromide before cleanup.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
Core Reactivity Profile
The synthesis strategy relies on the differential reactivity of the three functional groups. The benzylic bromide is the most reactive site and is typically derivatized first.
Figure 1: Reactivity hierarchy of the scaffold. The bromomethyl group is the primary handle for fragment coupling.
Experimental Protocols
Protocol A: N-Alkylation (Synthesis of Secondary/Tertiary Amines)
Objective: To couple the benzyl halide with a heterocyclic amine (e.g., piperazine, morpholine, or pyrrolidine derivatives), a common step in generating kinase inhibitor libraries.
Mechanism:
Materials:
-
Substrate: 3-(Bromomethyl)-5-fluorobenzonitrile (
equiv)[1] -
Nucleophile: Secondary Amine (e.g., Morpholine) (
equiv) -
Base:
(anhydrous, equiv) or ( equiv) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (
equiv) in anhydrous MeCN ( mL/g substrate). -
Base Addition: Add
( equiv). If the amine is a salt (e.g., HCl salt), increase base to equiv. -
Substrate Addition: Cool the mixture to
(ice bath). Add 3-(Bromomethyl)-5-fluorobenzonitrile ( equiv) dropwise as a solution in minimal MeCN.-
Rationale: Cooling prevents exotherms and minimizes over-alkylation (formation of quaternary ammonium salts).
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir.
-
Monitoring: Check by TLC or LC-MS after 2 hours. Most reactions complete within 4–12 hours at RT. If sluggish, heat to
.
-
-
Workup:
-
Filter off the solid
. -
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in EtOAc and wash with water (
) and Brine ( ). -
Dry over
, filter, and concentrate.[2]
-
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Yield Expectation: 85–95%.
Protocol B: O-Alkylation (Synthesis of Phenolic Ethers)
Objective: To attach the fluorobenzonitrile moiety to a phenolic core (e.g., tyrosine derivatives or chromones).
Materials:
-
Substrate: 3-(Bromomethyl)-5-fluorobenzonitrile (
equiv)[1] -
Nucleophile: Substituted Phenol (
equiv) -
Base:
( equiv) or ( equiv) -
Solvent: Acetone (reflux) or DMF (
)
Step-by-Step Procedure:
-
Deprotonation: Dissolve the Phenol in Acetone. Add
. Stir at RT for 15 minutes to ensure phenoxide formation. -
Coupling: Add 3-(Bromomethyl)-5-fluorobenzonitrile (
equiv). -
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Note: Acetone is preferred for ease of workup; DMF is required for less nucleophilic phenols.
-
-
Workup: Evaporate acetone. Partition residue between DCM and Water.[3] Wash organic layer with
NaOH (to remove unreacted phenol) followed by Brine. -
Purification: Recrystallization from EtOH/Water is often sufficient; otherwise, use silica chromatography.
Protocol C: Tetrazole Formation (Bioisostere Synthesis)
Objective: Convert the nitrile group into a tetrazole (carboxylic acid bioisostere) after the alkylation step.
Materials:
-
Substrate: Alkylated derivative (from Protocol A/B)
-
Reagent: Sodium Azide (
, equiv) -
Catalyst: Zinc Bromide (
) or Ammonium Chloride ( ) -
Solvent: DMF or Toluene
Step-by-Step Procedure:
-
Setup: Dissolve the nitrile derivative in DMF.
-
Addition: Add
( equiv) and ( equiv).-
Safety:
can form explosive hydrazoic acid if acidified. Maintain basic/neutral pH.
-
-
Heating: Heat to
for 12–24 hours. -
Workup: Cool to RT. Dilute with EtOAc. Acidify carefully with
HCl to pH 3–4 (liberates the tetrazole proton). Extract with EtOAc.[2] -
Purification: The product is often amphoteric. Purification via preparative HPLC is recommended.
Comparative Data Summary
| Reaction Type | Nucleophile | Base/Catalyst | Solvent | Typical Conditions | Yield |
| N-Alkylation | Secondary Amine | MeCN / DMF | >85% | ||
| O-Alkylation | Phenol | Acetone | Reflux, 6h | 80-90% | |
| S-Alkylation | Thiol | DCM | >90% | ||
| Tetrazole Formation | Azide ( | DMF | 60-75% |
Synthesis Workflow Diagram
Figure 2: Decision tree for synthesizing derivatives based on the target pharmacophore.
Troubleshooting & Critical Parameters
-
Hydrolysis of Bromide:
-
Issue: Formation of benzyl alcohol impurity.
-
Cause: Wet solvents or hygroscopic bases.
-
Solution: Use anhydrous MeCN/DMF and store
in a desiccator.
-
-
Over-Alkylation (Poly-alkylation):
-
Issue: Formation of quaternary ammonium salts when using primary amines.
-
Solution: Use a large excess of the amine (3–5 equiv) or protect the amine (e.g., Boc-protection) if using a diamine.
-
-
Lachrymatory Control:
-
Protocol: Keep all glassware in the hood until washed with base. Do not transport open flasks through the lab.
-
References
-
PubChem. (n.d.).[1] 3-(Bromomethyl)-5-fluorobenzonitrile | C8H5BrFN.[1][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
National Institutes of Health. (n.d.). Nucleophilic Aromatic Substitution (SNAr) Mechanisms. PMC. Retrieved October 26, 2023, from [Link](Contextual reference for aryl fluoride stability).
Sources
Advanced Protocol: Palladium-Catalyzed Cross-Coupling of 3-(Bromomethyl)-5-fluorobenzonitrile
Executive Summary & Molecule Profile
3-(Bromomethyl)-5-fluorobenzonitrile is a high-value "linchpin" scaffold in medicinal chemistry. Unlike standard aryl halides used in cross-coupling, this molecule features a benzylic bromide as the electrophilic site. This distinction is critical: it requires specific catalytic conditions to facilitate sp³-sp² bond formation while suppressing common side reactions like homocoupling (Wurtz-type) and
This guide provides authoritative protocols for utilizing this building block to install the 3-cyano-5-fluorobenzyl motif—a pharmacophore often used to optimize metabolic stability and lipophilicity in kinase inhibitors and GPCR ligands.
Substrate Analysis
| Feature | Chemical Implication | Experimental Consequence |
| Benzylic Bromide | High electrophilicity; sp³ center.[1] | Facile oxidative addition to Pd(0); prone to nucleophilic attack ( |
| 3-Cyano Group | Electron-withdrawing (EWG). | Increases acidity of benzylic protons; stabilizes anionic intermediates. |
| 5-Fluoro Group | Weak EWG; metabolic blocker. | Modulates lipophilicity; generally inert to coupling conditions. |
Mechanistic Insight: The Benzylic Challenge
Coupling a benzylic bromide differs fundamentally from coupling an aryl bromide. The mechanism relies on the oxidative addition of the C(sp³)–Br bond to Palladium(0).
Critical Mechanistic Nuances
-
Oxidative Addition: Occurs rapidly, often faster than aryl halides. The resulting
-benzylpalladium(II) species is stable but can equilibrate to an -benzyl species, affecting regioselectivity (though not an issue for this symmetric benzylic center). -
Homocoupling Risk: The primary failure mode is the formation of the bibenzyl dimer (Ar-CH₂-CH₂-Ar) via halogen-metal exchange or bimolecular reductive elimination.
-
Protodehalogenation: In the presence of moisture or protic solvents, the benzylic-Pd species can be protonated (reduced) to the methylarene (Ar-CH₃), capping the synthesis.
Visualizing the Catalytic Cycle
The following diagram illustrates the specific pathway for Suzuki-Miyaura coupling of this substrate, highlighting the critical "Danger Zone" for side reactions.
Caption: Catalytic cycle for benzylic cross-coupling. Note the competition between Transmetallation and Homocoupling.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (The Gold Standard)
Application: Coupling with Aryl/Heteroaryl Boronic Acids. Why this method? Uses a mild base and a bulky phosphine ligand (or pre-formed catalyst) to favor cross-coupling over homocoupling.
Reagents & Stoichiometry
-
Electrophile: 3-(Bromomethyl)-5-fluorobenzonitrile (1.0 equiv)
-
Nucleophile: Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) OR Pd(PPh₃)₄ (5 mol%)
-
Expert Tip: For sterically demanding partners, switch to XPhos Pd G2 (2 mol%).
-
-
Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1)
Step-by-Step Methodology
-
Preparation: Charge a reaction vial with the boronic acid (1.2 equiv), Base (2.0 equiv), and Pd catalyst (3-5 mol%).
-
Inerting: Seal the vial and cycle vacuum/Argon three times. This is crucial; oxygen promotes homocoupling.
-
Solvation: Add degassed solvent (Dioxane/Water). Stir to dissolve/suspend solids.
-
Addition: Add 3-(Bromomethyl)-5-fluorobenzonitrile (1.0 equiv) last.
-
Why? Adding the benzylic bromide to the active catalyst/boronate mixture ensures immediate transmetallation, minimizing the concentration of "waiting" oxidative addition complexes that can dimerize.
-
-
Reaction: Heat to 60–80 °C .
-
Note: Do not overheat (>100 °C) as this promotes protodehalogenation.
-
Monitor by LCMS. Reaction is typically complete in 2–6 hours.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography. The nitrile group provides a distinct dipole, aiding separation.
Protocol B: Negishi Coupling (For Alkyl/Sensitive Groups)
Application: Coupling with Alkyl- or Functionalized Aryl-Zinc reagents. Why this method? Negishi coupling is often superior for benzylic systems because transmetallation with Zinc is extremely fast, outcompeting side reactions.
Reagents & Stoichiometry
-
Electrophile: 3-(Bromomethyl)-5-fluorobenzonitrile (1.0 equiv)
-
Nucleophile: Organozinc reagent (R-ZnX) (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%) + S-Phos (4-8 mol%)
-
Solvent: Anhydrous THF
Step-by-Step Methodology
-
Catalyst Formation: In a glovebox or under strict Argon, mix Pd₂(dba)₃ and S-Phos in THF. Stir for 15 mins to generate the active catalytic species (solution turns from dark purple to orange/yellow).
-
Substrate Addition: Add the benzylic bromide (1.0 equiv) to the catalyst solution.
-
Reagent Addition: Dropwise add the Organozinc reagent over 10 minutes at 0 °C or Room Temperature.
-
Control: Exothermic reaction. Dropwise addition prevents thermal runaway and homocoupling.
-
-
Reaction: Stir at Room Temperature (25 °C).
-
Quench: Quench with saturated NH₄Cl solution.
Troubleshooting & Optimization Matrix
If yields are low, consult this diagnostic table.
| Observation | Root Cause | Corrective Action |
| Homocoupling Dimer (Ar-CH₂-CH₂-Ar) | High local concentration of electrophile relative to nucleophile. | 1. Use slow addition of the bromide.2. Increase Boronic Acid equivalents (1.5x).3. Switch solvent to THF/Water (homogeneity helps). |
| Hydrolysis Product (Ar-CH₂-OH) | Hydroxide competition; wet solvents. | 1. Switch base to anhydrous K₃PO₄ .2. Use Toluene (hydrophobic) as primary solvent.3. Verify solvent dryness. |
| Protodehalogenation (Ar-CH₃) | 1. Lower reaction temperature.2. Avoid alcoholic solvents (EtOH, MeOH).3. Ensure Argon atmosphere is rigorous. | |
| No Reaction | Catalyst poisoning (CN group coordination). | 1. Increase catalyst loading.2. Switch to XPhos or SPhos ligands (bulky ligands prevent CN coordination to Pd). |
Safety & Handling: The "Lachrymator" Factor
3-(Bromomethyl)-5-fluorobenzonitrile is a benzylic bromide.
-
Hazard: Potent Lachrymator (tear gas agent) and Skin Irritant.
-
Handling:
-
Always handle in a functioning fume hood.
-
Double glove (Nitrile).
-
Neutralization: Quench all glassware and syringes with a solution of 1:1:1 Water/Ethanol/Ammonium Hydroxide or dilute Sodium Thiosulfate to destroy residual alkyl bromide before removing from the hood.
-
Workflow Visualization
Caption: Operational workflow for Suzuki coupling of benzylic bromides.
References
-
Suzuki-Miyaura Cross-Coupling of Benzylic Halides
- Molander, G. A., & Sandrock, D. L. (2009).
-
Negishi Coupling Protocols
-
Safety Data & Properties
- PubChem Compound Summary for 3-(Bromomethyl)-5-fluorobenzonitrile.
-
General Review of Benzylic Cross-Coupling
-
López-Pérez, A., Adrio, J., & Carretero, J. C. (2009).[2] Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters.
-
Sources
- 1. Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02762J [pubs.rsc.org]
- 2. Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 3-(Bromomethyl)-5-fluorobenzonitrile in Medicinal Chemistry
Introduction: A Versatile Electrophile for Targeted Drug Discovery
3-(Bromomethyl)-5-fluorobenzonitrile is a key building block in modern medicinal chemistry, valued for its precisely positioned reactive handle that enables the construction of complex molecular architectures. Its utility lies in the benzylic bromide, a potent electrophile amenable to nucleophilic substitution, allowing for the strategic introduction of this fluorinated benzonitrile moiety into a wide range of scaffolds. This feature is particularly exploited in the design of targeted covalent inhibitors, a therapeutic modality gaining significant traction in oncology and other disease areas. The fluorine and nitrile functionalities further contribute to modulating the physicochemical properties of the final drug candidates, such as metabolic stability and target affinity.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-(bromomethyl)-5-fluorobenzonitrile, with a focus on its role in the synthesis of covalent inhibitors. We will delve into the causality behind its experimental use, provide detailed, self-validating protocols, and offer insights grounded in established chemical principles.
Core Application: Building Blocks for Covalent Inhibitors
The primary application of 3-(bromomethyl)-5-fluorobenzonitrile in medicinal chemistry is as a precursor for introducing a reactive "warhead" into a molecule designed to covalently bind to a specific biological target. This is particularly relevant for inhibiting enzymes that possess a nucleophilic amino acid residue, such as cysteine, in or near their active site.
The Rationale: Targeted Covalent Inhibition
Covalent inhibitors form a stable, long-lasting bond with their target protein, offering several potential advantages over their non-covalent counterparts, including:
-
Increased potency and duration of action: The irreversible nature of the bond can lead to sustained target inhibition, even after the unbound drug has been cleared from circulation.
-
Overcoming resistance: Covalent inhibition can be effective against mutations that confer resistance to non-covalent inhibitors by altering binding pockets.
-
Targeting shallow binding sites: For proteins with less-defined binding pockets, a covalent interaction can provide the necessary affinity for effective inhibition.
The 3-(bromomethyl)-5-fluorobenzonitrile moiety, once incorporated into a larger molecule, serves as a masked electrophile. The bromomethyl group is the key reactive center, primed for attack by a nucleophile.
Mechanism of Action: The SN2 Reaction
The fundamental chemical transformation involving 3-(bromomethyl)-5-fluorobenzonitrile is the bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, a nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide leaving group in a single step.[1][2]
Figure 1: Generalized SN2 reaction at the benzylic carbon.
The benzylic position of the bromomethyl group is highly activated towards SN2 displacement due to the ability of the adjacent aromatic ring to stabilize the transition state. Steric hindrance around the electrophilic carbon is minimal, further favoring this reaction pathway.[3]
Application in the Synthesis of KRAS G12C Inhibitors
A prominent example of the utility of 3-(bromomethyl)-5-fluorobenzonitrile is in the synthesis of covalent inhibitors targeting the KRAS G12C mutant protein. The KRAS oncogene is frequently mutated in various cancers, and the G12C mutation, which introduces a cysteine residue at position 12, has become a key therapeutic target.
While 3-(bromomethyl)-5-fluorobenzonitrile itself is not the final covalent warhead, it is a critical starting material for constructing more complex intermediates that are later elaborated into the final drug molecule. For instance, in the synthesis of Sotorasib (AMG 510), a groundbreaking KRAS G12C inhibitor, precursors derived from 3-(bromomethyl)-5-fluorobenzonitrile are utilized.
Protocol 1: S-Alkylation of a Thiol Nucleophile with 3-(Bromomethyl)-5-fluorobenzonitrile
This protocol details a representative SN2 reaction between 3-(bromomethyl)-5-fluorobenzonitrile and N-acetylcysteine, a model thiol-containing nucleophile. This reaction mimics the alkylation of a cysteine residue and serves as a foundational procedure for more complex syntheses.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 3-(Bromomethyl)-5-fluorobenzonitrile | 853368-35-1 | 214.04 | Purity ≥95% |
| N-Acetyl-DL-cysteine | 7218-04-4 | 163.20 | |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |
| Brine (saturated aq. NaCl solution) | N/A | N/A | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | |
| Round-bottom flask | N/A | N/A | Appropriate size |
| Magnetic stirrer and stir bar | N/A | N/A | |
| Argon or Nitrogen supply | N/A | N/A | For inert atmosphere |
| Thin Layer Chromatography (TLC) plates (silica gel) | N/A | N/A | With fluorescent indicator (254 nm) |
| Rotary evaporator | N/A | N/A | |
| High-resolution mass spectrometer (HRMS) | N/A | N/A | For characterization |
| Nuclear Magnetic Resonance (NMR) spectrometer | N/A | N/A | For characterization |
Experimental Procedure
Figure 2: Workflow for S-Alkylation of N-acetylcysteine.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-acetylcysteine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (Argon or Nitrogen). Stir the suspension at room temperature for 15 minutes. The volume of DMF should be sufficient to ensure effective stirring (e.g., ~10 mL per mmol of N-acetylcysteine).
-
Reagent Addition: In a separate vial, dissolve 3-(bromomethyl)-5-fluorobenzonitrile (1.0 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the stirring suspension of N-acetylcysteine and potassium carbonate at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 10% methanol in dichloromethane). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of DMF). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired S-alkylated product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Expected Outcome and Characterization
The expected product is S-(3-cyano-5-fluorobenzyl)-N-acetylcysteine.
-
¹H NMR: Expect to see characteristic signals for the benzylic protons (a singlet around 4.0 ppm), the aromatic protons of the 3-cyano-5-fluorobenzyl group, and the protons of the N-acetylcysteine moiety.
-
¹³C NMR: The spectrum should show signals for the benzylic carbon, the aromatic carbons (with C-F coupling), the nitrile carbon, and the carbons of the N-acetylcysteine backbone.
-
HRMS: The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the product.
Safety and Handling
3-(Bromomethyl)-5-fluorobenzonitrile is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek immediate medical attention.
Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.
Conclusion: An Enabling Reagent for Modern Drug Discovery
3-(Bromomethyl)-5-fluorobenzonitrile is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of targeted covalent inhibitors. Its well-defined reactivity via the SN2 mechanism allows for the precise and efficient incorporation of a fluorinated benzonitrile moiety into complex molecules. The protocols and insights provided in this document are intended to empower researchers to effectively and safely utilize this reagent in their drug discovery endeavors, contributing to the development of novel therapeutics for a range of diseases.
References
- Alkylation of 6-mercaptopurine (6-MP) with N-alkyl-N-alkoxycarbonylaminomethyl chlorides: S6-(N-alkyl-N-alkoxycarbonyl)aminomethyl-6-MP prodrug structure effect on the dermal delivery of 6-MP. PubMed.
- N-Acetyl-DL-cysteine | C5H9NO3S | CID 581. PubChem.
- The SN2 Reaction Mechanism. Master Organic Chemistry. (2012).
- 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. (2024).
- US Patent 8,969,335 B2 - Benzonitrile derivatives as kinase inhibitors.
- ¹H and ¹³C NMR spectra of 0.1 M N-acetylcysteine (pH 9.1) and...
- 11.3 Characteristics of the SN2 Reaction – Organic Chemistry: A Tenth Edition. Organic Chemistry: A Tenth Edition.
- US Patent 11,591,340 B2 - Crystalline form of (S)-7-(1-acryloylpiperidin-4-yl)-2-(4-phenoxyphenyl)-4,5,6,7-tetra- hydropyrazolo[1,5-a]pyrimidine-3-carboxamide, preparation, and uses thereof.
- Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI. (2023).
- 3-(Bromomethyl)-5-fluorobenzonitrile | C8H5BrFN | CID 66652629. PubChem.
- Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. PMC - NIH.
- US Patent 2004/0142916 A1 - Kinase inhibitors and associated pharmaceutical compositions and methods of use.
- N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035. PubChem.
- SN2 Reaction Mechanisms. YouTube. (2021).
- ¹³C ss-NMR spectra of the NAC polymorphs. | Download Scientific Diagram.
- 11.2: The SN2 Reaction. Chemistry LibreTexts. (2023).
- US Patent 6,534,524 B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC - PubMed Central.
- US Patent 7,459,554 B2 - Imidazopyrazine tyrosine kinase inhibitors.
- [Synthesis of N1-(aryl)
- Design, Synthesis, and Biological Evaluation of Novel Heteroaryl, Squaramide, and Indolcarboxamide Derivatives as Formyl Peptide Receptor 2 Agonists to Target Neuroinflamm
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Application Notes & Protocols: 3-(Bromomethyl)-5-fluorobenzonitrile as a Strategic Building Block for Active Pharmaceutical Ingredients (APIs)
Abstract
This technical guide provides an in-depth exploration of 3-(bromomethyl)-5-fluorobenzonitrile, a versatile and highly reactive building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs). We will delve into its physicochemical properties, reactivity, and safe handling protocols. The core of this document is a detailed examination of its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, exemplified by a protocol analogous to the synthesis of Trelagliptin. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this fluorinated benzyl bromide in their synthetic endeavors.
Introduction: The Strategic Advantage of 3-(Bromomethyl)-5-fluorobenzonitrile in Medicinal Chemistry
3-(Bromomethyl)-5-fluorobenzonitrile is a trifunctional aromatic compound featuring a reactive bromomethyl group, an electron-withdrawing nitrile moiety, and a fluorine atom. This specific arrangement of functional groups makes it a valuable intermediate in medicinal chemistry for several key reasons:
-
The Benzylic Bromide: The bromomethyl group serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile introduction of the substituted benzyl motif into a target molecule. Benzylic halides are known to be highly reactive in such transformations.
-
The Cyano Group: The nitrile functionality is a versatile precursor for various other functional groups, including amines, carboxylic acids, and tetrazoles. It also acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring and the benzylic position.
-
The Fluorine Atom: The presence of a fluorine atom can significantly impact the physicochemical and pharmacokinetic properties of the final API. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity.[1]
The combination of these features in a single molecule provides a powerful tool for the construction of complex molecular architectures found in modern pharmaceuticals, particularly in the realm of enzyme inhibitors and receptor antagonists.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties, as well as the potential hazards, of any reagent is paramount for its safe and effective use in the laboratory.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 853368-35-1 | [2][3] |
| Molecular Formula | C₈H₅BrFN | [2] |
| Molecular Weight | 214.03 g/mol | [2] |
| Appearance | Not specified (typically a solid) | - |
| IUPAC Name | 3-(bromomethyl)-5-fluorobenzonitrile | [2][3] |
Safety and Handling
3-(Bromomethyl)-5-fluorobenzonitrile is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.
GHS Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H317: May cause an allergic skin reaction.
-
H332: Harmful if inhaled.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. Do not ingest.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Application in API Synthesis: A Case Study in DPP-4 Inhibitors
Dipeptidyl Peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. A key synthetic intermediate in the preparation of some DPP-4 inhibitors, such as Trelagliptin, is a substituted uracil derivative alkylated with a fluorinated benzyl bromide. While patents for Trelagliptin often describe the use of the isomeric 2-(bromomethyl)-4-fluorobenzonitrile, the principles of the synthesis are directly applicable to its 3-(bromomethyl)-5-fluoro isomer, which is even listed as a "Trelagliptin Impurity 89".[2] This suggests its potential use in the synthesis of Trelagliptin analogs or related DPP-4 inhibitors.
The core reaction is the N-alkylation of a heterocyclic amine (in this case, 6-chloro-3-methyluracil) with the benzyl bromide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Reaction Mechanism: The SN2 Pathway
The reaction between 6-chloro-3-methyluracil and 3-(bromomethyl)-5-fluorobenzonitrile is a classic example of an SN2 reaction.
Figure 1: SN2 reaction of 6-chloro-3-methyluracil with 3-(bromomethyl)-5-fluorobenzonitrile.
In this concerted mechanism, the nucleophilic nitrogen of the uracil attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide leaving group.
Causality behind Reactivity:
-
Steric Effects: The benzylic carbon in 3-(bromomethyl)-5-fluorobenzonitrile is primary and relatively unhindered, which favors the SN2 pathway.
-
Electronic Effects: The electron-withdrawing nature of the nitrile and fluorine groups increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This is due to the inductive effect of these electronegative substituents.
Experimental Protocols
The following protocols are adapted from the patent literature for the synthesis of Trelagliptin and its intermediates and are presented here as a guide for the use of 3-(bromomethyl)-5-fluorobenzonitrile in similar transformations.
N-Alkylation of 6-chloro-3-methyluracil
This protocol describes the synthesis of 3-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-5-fluorobenzonitrile.
Materials:
-
3-(Bromomethyl)-5-fluorobenzonitrile
-
6-chloro-3-methyluracil
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
Procedure:
-
To a stirred solution of 6-chloro-3-methyluracil (1.0 eq) in DMF or DMSO, add potassium carbonate (1.1 eq).
-
Add a solution of 3-(bromomethyl)-5-fluorobenzonitrile (1.05 eq) in the same solvent.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or HPLC-UV.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-alkylated product.
Subsequent Nucleophilic Aromatic Substitution
The resulting intermediate can then undergo a nucleophilic aromatic substitution (SNAr) at the C6 position of the uracil ring with a suitable amine, such as (R)-3-aminopiperidine, to complete the core structure of a Trelagliptin analog.
Figure 2: Subsequent SNAr reaction to form a Trelagliptin analog.
In-Process Control and Reaction Monitoring
Robust and reliable analytical methods are crucial for monitoring the progress of a reaction, ensuring its completion, and identifying the formation of any byproducts.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a powerful technique for monitoring the consumption of starting materials and the formation of the product.
Illustrative HPLC-UV Method:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |
| Gradient | 20-80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 270 nm |
| Injection Volume | 10 µL |
Sample Preparation for In-Process Control:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
By comparing the peak areas of the starting materials and the product over time, the reaction conversion can be accurately determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can also be used for real-time reaction monitoring.
Procedure for ¹H NMR Monitoring:
-
Set up the reaction in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquire an initial ¹H NMR spectrum to identify the chemical shifts of the starting materials. Key signals to monitor for 3-(bromomethyl)-5-fluorobenzonitrile would be the benzylic protons of the -CH₂Br group.
-
Periodically acquire ¹H NMR spectra to observe the disappearance of the starting material signals and the appearance of new signals corresponding to the product. The benzylic protons of the newly formed N-CH₂-Ar bond will have a characteristic chemical shift.
-
The reaction conversion can be calculated by integrating the signals of the starting material and the product.
Conclusion
3-(Bromomethyl)-5-fluorobenzonitrile is a highly valuable and versatile building block in the synthesis of APIs. Its unique combination of a reactive benzylic bromide, an electron-withdrawing nitrile group, and a fluorine atom provides medicinal chemists with a powerful tool for the construction of complex and biologically active molecules. The application of this building block in the synthesis of DPP-4 inhibitors, as illustrated by the Trelagliptin analog synthesis, highlights its potential in modern drug discovery. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers to confidently and safely incorporate this strategic intermediate into their synthetic workflows.
References
-
PubChem. (n.d.). 3-(Bromomethyl)-5-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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The Strategic Integration of Fluorinated Benzonitriles in Modern Drug Discovery: Application Notes and Protocols
Abstract
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the diverse array of fluorinated building blocks, fluorinated benzonitriles have emerged as exceptionally versatile scaffolds. Their unique electronic properties and synthetic tractability allow for their strategic deployment in various facets of drug discovery, from lead identification to preclinical development. This comprehensive guide provides an in-depth exploration of the multifaceted roles of fluorinated benzonitriles, complete with detailed application notes and experimental protocols for their synthesis and evaluation. We will delve into their application as bioisosteres, their utility as covalent warheads for targeted therapies, and their growing importance in the development of positron emission tomography (PET) imaging agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorinated benzonitriles in their therapeutic programs.
Introduction: The Flourishing Role of Fluorine in Medicinal Chemistry
The strategic introduction of fluorine atoms into small molecules can profoundly influence their biological activity.[1][2] The high electronegativity of fluorine can alter pKa, modulate lipophilicity, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2] These modifications often translate to improved potency, selectivity, and pharmacokinetic profiles. Fluorinated benzonitriles, in particular, serve as valuable synthons, providing a gateway to a diverse chemical space of novel therapeutics.[3]
Synthetic Accessibility: Building the Fluorinated Benzonitrile Core
The utility of any chemical scaffold is intrinsically linked to its synthetic accessibility. Fluorinated benzonitriles can be readily diversified through a variety of robust and well-established cross-coupling methodologies. These reactions allow for the precise and controlled introduction of various substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of C-C and C-N bonds. The following protocols provide a general framework for the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions to fluorinated benzonitrile substrates.
This protocol describes a typical procedure for the coupling of a fluorinated aryl bromide with an arylboronic acid.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask, add the fluorinated aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Solvent Addition: Add a 3:1 mixture of toluene and water to the flask.
-
Degassing: Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[4][5]
This protocol outlines a general procedure for the coupling of a fluorinated aryl iodide with a terminal alkyne.[6][7]
Diagram of the Sonogashira Coupling Workflow:
Caption: Workflow for a typical Sonogashira cross-coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: In a Schlenk flask, dissolve the fluorinated aryl iodide (1.0 equiv) and the terminal alkyne (1.5 equiv) in triethylamine.
-
Degassing: Degas the solution with a stream of argon for 15-20 minutes.
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv) and copper(I) iodide (0.05 equiv) to the reaction mixture under an argon atmosphere.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter the mixture through a pad of celite and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired product.[8][9]
This protocol provides a general method for the C-N bond formation between a fluorinated aryl bromide and an amine.[10][11]
Diagram of the Buchwald-Hartwig Amination Workflow:
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox, charge a vial with the fluorinated aryl bromide (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and a suitable phosphine ligand (e.g., XPhos, 0.08 equiv).
-
Solvent Addition: Add anhydrous toluene to the vial.
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C. Monitor the reaction's progress by LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.[12][13][14][15]
Fluorinated Benzonitriles as Bioisosteres
Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to improve a molecule's pharmacological profile.[16] The unique properties of fluorine make it an excellent bioisostere for hydrogen or a hydroxyl group.[16] The nitrile group itself can act as a bioisostere for a carbonyl group or a terminal alkyne. The combination of fluorine and a nitrile on a benzene ring provides a versatile platform for fine-tuning molecular properties.
Table 1: Physicochemical Properties Modulation by Fluorinated Benzonitriles
| Property | Effect of Fluorine Substitution | Effect of Nitrile Group |
| Lipophilicity (logP) | Generally increases | Can decrease or increase depending on context |
| pKa | Lowers the pKa of nearby basic groups | Electron-withdrawing, can lower pKa of acidic protons |
| Metabolic Stability | Blocks sites of oxidative metabolism | Can influence metabolic pathways |
| Dipole Moment | Alters the molecular dipole | Strong dipole, influences polarity |
| Hydrogen Bonding | C-F bond is a weak H-bond acceptor | Nitrile nitrogen is a H-bond acceptor |
The strategic placement of fluorine on the benzonitrile ring can significantly impact a compound's lipophilicity and metabolic stability. For instance, a fluorine atom can block a potential site of hydroxylation, thereby increasing the drug's half-life. The electron-withdrawing nature of both the fluorine and nitrile groups can also modulate the pKa of nearby functional groups, which can be critical for target engagement and solubility.[1][2]
Fluorinated Benzonitriles as Covalent Warheads
Covalent inhibitors have gained significant traction in drug discovery due to their potential for enhanced potency, prolonged duration of action, and ability to overcome drug resistance.[17][18] The benzonitrile group, particularly when activated by fluorine substitution, can serve as a "warhead" that forms a covalent bond with a nucleophilic residue (e.g., cysteine) in the target protein's active site.[19][20]
Mechanism of Covalent Inhibition
The covalent interaction typically proceeds through a nucleophilic aromatic substitution (SNAAr) mechanism, where a nucleophilic amino acid residue from the protein attacks the electron-deficient aromatic ring of the fluorinated benzonitrile, displacing the fluorine atom.
Diagram of Covalent Inhibition Mechanism:
Caption: Two-step mechanism of covalent inhibition.
Evaluating Covalent Inhibitors
A thorough evaluation of covalent inhibitors involves a combination of biochemical and biophysical assays to determine their potency, selectivity, and mechanism of action.
This protocol describes a general method for assessing the time-dependent inhibition of a kinase by a fluorinated benzonitrile-based covalent inhibitor.
Step-by-Step Protocol:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the kinase and the covalent inhibitor in an appropriate buffer.
-
Incubation: Incubate the kinase with varying concentrations of the inhibitor for different time points (e.g., 0, 15, 30, 60 minutes) at a constant temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.
-
Detection: Measure the kinase activity at each time point using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration for each time point to determine the IC₅₀ values. The time-dependent decrease in IC₅₀ is indicative of covalent inhibition. Further analysis can be performed to determine the kinetic parameters kᵢₙₐ꜀ₜ and Kᵢ.[21][22]
Biophysical techniques are crucial for confirming covalent bond formation and quantifying the binding affinity and kinetics.
Table 2: Biophysical Techniques for Characterizing Covalent Inhibitors
| Technique | Information Obtained |
| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding (ΔH, ΔS, Kₐ) |
| Surface Plasmon Resonance (SPR) | Kinetics of binding (kₒₙ, kₒff), affinity (K₋) |
| ¹⁹F NMR Spectroscopy | Target engagement, conformational changes |
| Mass Spectrometry (MS) | Confirmation of covalent adduct formation |
ITC measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Step-by-Step Protocol:
-
Sample Preparation: Prepare the protein solution in the sample cell and the fluorinated benzonitrile inhibitor solution in the syringe in the same buffer to minimize heats of dilution.
-
Titration: Perform a series of injections of the inhibitor into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.[23]
SPR is a label-free technique that monitors binding events in real-time, providing kinetic information.
Step-by-Step Protocol:
-
Protein Immobilization: Immobilize the target protein onto the surface of an SPR sensor chip.
-
Analyte Injection: Inject a series of concentrations of the fluorinated benzonitrile inhibitor over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound inhibitor.
-
Data Analysis: Fit the sensorgrams to a suitable binding model to determine the association rate constant (kₒₙ), dissociation rate constant (kₒff), and the equilibrium dissociation constant (K₋). For covalent inhibitors, specific models are used to account for the two-step binding process.[24]
¹⁹F NMR is a powerful tool for studying the interaction of fluorinated compounds with their biological targets.[25][26][27][28]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a solution of the ¹⁹F-labeled benzonitrile compound.
-
Initial Spectrum: Acquire a ¹⁹F NMR spectrum of the compound in the absence of the target protein.
-
Titration: Add increasing amounts of the target protein to the NMR tube and acquire a spectrum after each addition.
-
Data Analysis: Monitor the changes in the chemical shift and line broadening of the ¹⁹F signal. These changes provide information about binding affinity and can indicate covalent bond formation.[25][26][27][28]
Fluorinated Benzonitriles in Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that allows for the visualization and quantification of physiological processes in vivo.[29] The use of fluorine-18 (¹⁸F), a positron-emitting isotope with a convenient half-life of 109.7 minutes, has revolutionized PET imaging.[29] Fluorinated benzonitriles are attractive scaffolds for the development of ¹⁸F-labeled PET tracers due to their favorable pharmacokinetic properties and the relative ease of introducing the ¹⁸F label.[30][31][32]
Radiolabeling with ¹⁸F
The radiosynthesis of ¹⁸F-labeled benzonitriles typically involves a nucleophilic substitution reaction where [¹⁸F]fluoride displaces a suitable leaving group (e.g., nitro, trimethylammonium, or halide) on the benzonitrile precursor.
Diagram of a Typical ¹⁸F-Radiolabeling Workflow:
Caption: General workflow for the synthesis of an ¹⁸F-labeled PET tracer.
This protocol provides a general outline for the radiosynthesis of an ¹⁸F-labeled benzonitrile.
Step-by-Step Protocol:
-
[¹⁸F]Fluoride Trapping: Trap aqueous [¹⁸F]fluoride from the cyclotron target on an anion exchange cartridge.
-
Elution: Elute the [¹⁸F]fluoride into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate.
-
Azeotropic Drying: Remove the water by azeotropic distillation with acetonitrile.
-
Radiolabeling Reaction: Add a solution of the benzonitrile precursor (with a suitable leaving group) in an anhydrous solvent (e.g., DMSO, DMF, or acetonitrile) to the dried [¹⁸F]fluoride. Heat the reaction mixture at a specific temperature for a defined time.
-
Purification: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: Collect the fraction containing the desired ¹⁸F-labeled product, remove the HPLC solvent, and formulate the final product in a physiologically compatible solution (e.g., saline with ethanol).[29][33]
Preclinical Evaluation of PET Tracers
The evaluation of a new PET tracer involves a series of in vitro and in vivo studies to assess its binding affinity, selectivity, and pharmacokinetic properties.
Table 3: Key Parameters in PET Tracer Evaluation
| Parameter | Method of Evaluation |
| In Vitro Binding Affinity | Radioligand binding assays, autoradiography |
| In Vivo Biodistribution | PET imaging in small animals |
| Brain Uptake and Kinetics | Dynamic PET imaging |
| Metabolite Analysis | Radio-HPLC analysis of plasma and brain tissue |
| Target Specificity | Blocking studies with a known ligand |
Conclusion
Fluorinated benzonitriles represent a privileged scaffold in modern drug discovery, offering a unique combination of synthetic versatility and desirable physicochemical properties. Their application as bioisosteres, covalent warheads, and PET imaging agents has already led to the development of promising therapeutic and diagnostic candidates. The protocols and application notes provided in this guide are intended to empower researchers to effectively utilize this valuable chemical entity in their own drug discovery programs. As our understanding of the nuanced effects of fluorine in biological systems continues to grow, so too will the innovative applications of fluorinated benzonitriles in the quest for new medicines.
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-(Bromomethyl)-5-fluorobenzonitrile
Introduction: The Strategic Importance of the 3-Fluoro-5-cyanobenzyl Moiety in Kinase Inhibitor Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as key regulators of cellular signaling pathways, are frequently dysregulated in various diseases, making them attractive therapeutic targets. The strategic incorporation of specific structural motifs into small molecule inhibitors can significantly enhance their pharmacological properties, including binding affinity, selectivity, and metabolic stability.
3-(Bromomethyl)-5-fluorobenzonitrile serves as a critical building block for introducing the 3-fluoro-5-cyanobenzyl moiety onto a core scaffold. The presence of a fluorine atom can improve metabolic stability and binding interactions, while the nitrile group can act as a hydrogen bond acceptor, contributing to the inhibitor's potency and selectivity. This application note provides a detailed protocol for the synthesis of a key intermediate in the development of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, a class of compounds known to target cyclin-dependent kinases (CDKs). The protocol is based on a known synthetic route and has been elaborated with field-proven insights to ensure reproducibility and success in a research setting.
Chemical Properties and Reactivity of 3-(Bromomethyl)-5-fluorobenzonitrile
3-(Bromomethyl)-5-fluorobenzonitrile is a versatile reagent in organic synthesis. The key to its utility lies in the benzylic bromide functionality. The bromine atom is a good leaving group, and the adjacent benzene ring stabilizes the transition state of nucleophilic substitution reactions. This makes the methylene carbon highly susceptible to attack by a wide range of nucleophiles.
The most common reaction involving this reagent is a bimolecular nucleophilic substitution (SN2) reaction. In this one-step mechanism, the nucleophile attacks the electrophilic carbon atom at the same time as the bromide ion departs. This reaction typically proceeds with an inversion of stereochemistry if the carbon were chiral, though in this case, it is prochiral. The rate of the SN2 reaction is influenced by the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center. For the purposes of synthesizing kinase inhibitors, common nucleophiles include amines, phenols, and nitrogen-containing heterocyclic scaffolds.
Featured Application: Synthesis of a Pyrazole Intermediate for CDK Inhibitors
This section details the synthesis of a key intermediate, N-(5-amino-1-(3-fluoro-5-cyanobenzyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide, which is a precursor for a class of pyrazolo[3,4-d]pyrimidine-based CDK inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged scaffold" in kinase inhibitor design, as it mimics the adenine ring of ATP, enabling it to bind effectively to the hinge region of the kinase active site.[1][2]
The following protocol describes the N-alkylation of a substituted pyrazole with 3-(bromomethyl)-5-fluorobenzonitrile.
Reaction Scheme
Caption: N-alkylation of a substituted pyrazole.
Experimental Protocol
Materials:
-
5-amino-1H-pyrazole-4-carboxamide derivative (Intermediate 1)
-
3-(Bromomethyl)-5-fluorobenzonitrile (CAS: 853368-35-1)[3]
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add the 5-amino-1H-pyrazole-4-carboxamide derivative (1.0 equivalent).
-
Add anhydrous potassium carbonate (2.0 equivalents). The base is crucial for deprotonating the pyrazole nitrogen, making it a more potent nucleophile.
-
Add anhydrous DMF via syringe. The volume should be sufficient to dissolve the starting materials (a concentration of 0.1-0.5 M is a good starting point). DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the cation of the base, leaving the anion more reactive.
-
Stir the mixture at room temperature for 15-30 minutes to ensure complete deprotonation of the pyrazole.
-
-
Addition of Electrophile:
-
Dissolve 3-(bromomethyl)-5-fluorobenzonitrile (1.1 equivalents) in a minimal amount of anhydrous DMF. A slight excess of the electrophile ensures the complete consumption of the more valuable pyrazole starting material.
-
Add the solution of 3-(bromomethyl)-5-fluorobenzonitrile dropwise to the stirred reaction mixture at room temperature. The addition should be slow to control any potential exotherm.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by TLC.
-
To prepare a TLC sample, withdraw a small aliquot of the reaction mixture and dilute it with ethyl acetate. Spot this on a TLC plate alongside the starting materials.
-
A suitable eluent system for TLC would be a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v). Visualize the spots under a UV lamp. The reaction is complete when the pyrazole starting material spot has been consumed. Reaction times can vary but are typically in the range of 2-12 hours.
-
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). The organic layers are combined.
-
Wash the combined organic layers with water to remove residual DMF, and then with brine to aid in the separation of the aqueous and organic phases and to begin the drying process.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product should be purified by flash column chromatography on silica gel.
-
The column should be packed with silica gel in a suitable solvent system, such as a gradient of ethyl acetate in hexanes. The appropriate eluent composition should be determined by TLC analysis of the crude product.
-
Collect the fractions containing the desired product and combine them.
-
Evaporate the solvent from the combined fractions under reduced pressure to yield the purified N-(5-amino-1-(3-fluoro-5-cyanobenzyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide as a solid.
-
Characterization:
The purified product should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Precautions
-
3-(Bromomethyl)-5-fluorobenzonitrile is harmful if swallowed, causes skin irritation, and serious eye irritation.[3] It is also a lachrymator. Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
DMF is a potential teratogen and should be handled with care. Avoid inhalation and skin contact.
-
Always work under an inert atmosphere when using anhydrous solvents and reagents to prevent the introduction of moisture, which can quench the reaction.
Mechanism and Rationale: An In-depth Look at the N-Alkylation
The core of this synthesis is the N-alkylation of the pyrazole ring, which proceeds via an SN2 mechanism.
Caption: Mechanism of N-alkylation.
Causality behind Experimental Choices:
-
Choice of Base: Potassium carbonate is a moderately strong base that is sufficient to deprotonate the pyrazole N-H. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.
-
Choice of Solvent: DMF is a polar aprotic solvent that is ideal for SN2 reactions. It effectively solvates the potassium cation, leaving the pyrazolide anion "naked" and highly nucleophilic. Protic solvents, such as alcohols, would solvate the nucleophile through hydrogen bonding, reducing its reactivity.
-
Reaction Temperature: The reaction is conducted at room temperature as the benzylic bromide is sufficiently reactive. Heating could potentially lead to side reactions or decomposition.
Data Summary
The following table provides a hypothetical summary of the reaction parameters and expected outcomes. Actual results may vary depending on the specific pyrazole starting material and reaction scale.
| Parameter | Value |
| Starting Material | 5-amino-1H-pyrazole-4-carboxamide derivative |
| Reagent | 3-(Bromomethyl)-5-fluorobenzonitrile |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 2-12 hours |
| Typical Yield | 60-85% (after purification) |
| Purification Method | Flash Column Chromatography |
Conclusion and Future Perspectives
This application note provides a comprehensive and practical guide for the synthesis of a key kinase inhibitor intermediate using 3-(bromomethyl)-5-fluorobenzonitrile. The detailed protocol, coupled with an in-depth explanation of the underlying chemical principles, is intended to empower researchers in drug discovery to confidently utilize this versatile building block. The resulting N-alkylated pyrazole can be further elaborated through various chemical transformations to generate a library of potential CDK inhibitors for biological screening. The strategic incorporation of the 3-fluoro-5-cyanobenzyl moiety is a testament to the power of rational drug design in the ongoing quest for more effective and selective cancer therapeutics.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Bromomethyl)-5-fluorobenzonitrile. PubChem. Retrieved from [Link]
-
Leah4sci. (2013, August 27). SN2 Reaction Rate and Mechanism (vid 1 of 3) Bimolecular Substitution [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). 3-Fluorobenzonitrile. Retrieved from [Link]
-
MDPI. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2108. [Link]
-
National Center for Biotechnology Information. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14016-14068. [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]
-
MDPI. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Applications of 5-Bromo-2-fluorobenzonitrile in Modern Chemistry. Retrieved from [Link]
-
SciSpace. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
- Google Patents. (n.d.). WO2013158831A1 - Protein kinase inhibitors.
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1974. [Link]
-
ResearchGate. (n.d.). Development of CDK inhibitors from existing pyrazolopyrimidine and.... Retrieved from [Link]
-
Jorda, R., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry, 62(9), 4475-4494. [Link]
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Application in the Synthesis of Novel Organic Materials: A Guide for Researchers
Introduction: The Dawn of a New Era in Materials Science
The relentless pursuit of materials with tailored electronic, optical, and biological properties has propelled the field of organic synthesis into a new dimension. No longer confined to the synthesis of discrete small molecules, modern organic chemistry is at the forefront of creating novel macromolecular and supramolecular structures that are the bedrock of next-generation technologies.[1][2][3] From flexible electronics and energy-efficient displays to advanced diagnostics and therapeutics, the ability to design and synthesize organic materials with precision is paramount. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key synthetic strategies, detailed application notes, and robust protocols for the creation of novel organic materials.
I. The Workhorses of π-Conjugated Polymer Synthesis: Cross-Coupling Polymerization
The backbone of many organic electronic materials is the π-conjugated polymer, which facilitates charge transport. Transition metal-catalyzed cross-coupling reactions are the cornerstone of conjugated polymer synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[4]
A. Suzuki-Miyaura Cross-Coupling Polymerization
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a versatile method for creating C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[5][6] This reaction is widely used in the synthesis of polymers for organic light-emitting diodes (OLEDs) and other electronic devices due to its mild reaction conditions and the commercial availability of a vast array of monomers.
Caption: Workflow for Suzuki-Miyaura Polymerization.
This protocol describes the synthesis of a soluble PPV derivative, a class of polymers widely used in OLEDs.
Materials:
| Reagent | Molar Equiv. | Amount |
| 1,4-dibromo-2,5-bis(hexyloxy)benzene | 1.0 | (e.g., 1.00 g) |
| 1,4-divinylbenzene-2,5-diboronic acid pinacol ester | 1.0 | (e.g., 1.05 g) |
| Tetrakis(triphenylphosphine)palladium(0) | 0.02 | (e.g., 46 mg) |
| Potassium Carbonate (2M aqueous solution) | 4.0 | (e.g., 4.6 mL) |
| Toluene | - | (e.g., 20 mL) |
| Aliquat 336 (phase transfer catalyst) | - | (e.g., 2 drops) |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL Schlenk flask, add 1,4-dibromo-2,5-bis(hexyloxy)benzene, 1,4-divinylbenzene-2,5-diboronic acid pinacol ester, and tetrakis(triphenylphosphine)palladium(0).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add toluene, the aqueous potassium carbonate solution, and Aliquat 336 via syringe.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 48 hours. The mixture will become viscous as the polymer forms.
-
Work-up and Precipitation: Cool the reaction to room temperature. Pour the viscous solution into a beaker containing 200 mL of vigorously stirring methanol. The polymer will precipitate as a fibrous solid.
-
Purification:
-
Filter the polymer and wash with methanol.
-
Redissolve the polymer in a minimal amount of hot toluene and re-precipitate into methanol. Repeat this process twice.
-
For higher purity, perform a Soxhlet extraction with methanol, acetone, and hexane sequentially to remove oligomers and catalyst residues, followed by extraction with chloroform to collect the polymer.[7][8][9]
-
-
Drying: Dry the purified polymer under vacuum at 40 °C overnight.
B. Stille Cross-Coupling Polymerization
The Stille coupling involves the reaction of an organotin compound with an organic halide, also catalyzed by palladium. It is particularly useful for the synthesis of polythiophenes, a class of polymers essential for organic field-effect transistors (OFETs) and organic solar cells. A key advantage is the stability of the organotin reagents, although their toxicity is a significant drawback.[10][11]
Materials:
| Reagent | Molar Equiv. | Amount |
| 2,5-dibromo-3-hexylthiophene | 1.0 | (e.g., 3.26 g) |
| 1,4-bis(trimethylstannyl)benzene | 1.0 | (e.g., 4.08 g) |
| Tris(dibenzylideneacetone)dipalladium(0) | 0.01 | (e.g., 92 mg) |
| Tri(o-tolyl)phosphine | 0.04 | (e.g., 122 mg) |
| Chlorobenzene (anhydrous) | - | (e.g., 50 mL) |
Procedure:
-
Reaction Setup: In a glovebox, add 2,5-dibromo-3-hexylthiophene, 1,4-bis(trimethylstannyl)benzene, tris(dibenzylideneacetone)dipalladium(0), and tri(o-tolyl)phosphine to a flame-dried Schlenk flask.
-
Inert Atmosphere: Seal the flask, remove from the glovebox, and connect to a Schlenk line.
-
Solvent Addition: Add anhydrous chlorobenzene via cannula.
-
Polymerization: Heat the mixture to 100 °C and stir for 24 hours under a positive pressure of argon.
-
Work-up and Precipitation: Cool the reaction to room temperature and pour it into 500 mL of methanol.
-
Purification:
-
Drying: Dry the polymer under vacuum.
II. Supramolecular Assembly: Building from the Bottom-Up
Supramolecular chemistry offers a powerful alternative to covalent synthesis by utilizing non-covalent interactions (e.g., hydrogen bonding, π-π stacking, van der Waals forces) to spontaneously organize molecular building blocks into well-defined, functional architectures.[12][13][14][15] This "bottom-up" approach is central to creating materials with dynamic and responsive properties.
A. Self-Assembling Block Copolymers
Block copolymers (BCPs) consist of two or more distinct polymer chains linked together. Due to the immiscibility of the different blocks, BCPs can self-assemble into a variety of ordered nanostructures (e.g., spheres, cylinders, lamellae) in both bulk and solution.[12][13][14][15][16]
Caption: Workflow for Block Copolymer Synthesis and Self-Assembly.
Materials:
| Reagent | Molar Equiv. | Amount |
| Styrene | 100 | (e.g., 10.4 g) |
| Ethyl α-bromoisobutyrate (initiator) | 1.0 | (e.g., 0.195 g) |
| Copper(I) bromide (catalyst) | 1.0 | (e.g., 0.143 g) |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand) | 1.0 | (e.g., 0.173 g) |
| Anisole (solvent) | - | (e.g., 10 mL) |
| Methyl methacrylate (MMA) | 200 | (e.g., 20.0 g) |
Procedure:
-
Synthesis of Polystyrene Macroinitiator:
-
Add styrene, ethyl α-bromoisobutyrate, CuBr, and anisole to a Schlenk flask.
-
Deoxygenate the mixture by three freeze-pump-thaw cycles.
-
Add PMDETA, and place the flask in an oil bath at 90 °C for 6 hours.
-
Terminate the reaction by exposing it to air and cooling.
-
Precipitate the polymer in methanol and dry under vacuum.
-
-
Synthesis of PS-b-PMMA:
-
Dissolve the polystyrene macroinitiator and CuBr in anisole in a Schlenk flask.
-
Deoxygenate the mixture.
-
Add MMA and PMDETA.
-
Heat to 70 °C for 8 hours.
-
Terminate the reaction and precipitate the block copolymer in methanol.
-
-
Purification: Redissolve the polymer in THF and re-precipitate in hexane to remove any PMMA homopolymer. Dry under vacuum.
III. Application in Organic Electronics
Novel organic materials are revolutionizing the field of electronics, enabling the fabrication of lightweight, flexible, and low-cost devices.
A. Organic Light-Emitting Diodes (OLEDs)
OLEDs are self-emissive devices that offer superior contrast and energy efficiency compared to liquid crystal displays. The performance of an OLED is highly dependent on the properties of the organic layers.
Device Structure: ITO / HTL / EML / ETL / Cathode
| Layer | Material Example | Thickness (nm) | Deposition Rate (Å/s) |
| Hole Transport Layer (HTL) | NPB | 40 | 1-2 |
| Emissive Layer (EML) | Alq3 | 60 | 1-2 |
| Electron Transport Layer (ETL) | Alq3 | 20 | 1-2 |
| Cathode | LiF/Al | 1 / 100 | 0.1 / 5-10 |
Procedure:
-
Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun.
-
Plasma Treatment: Treat the ITO surface with oxygen plasma to improve work function and hole injection.
-
Organic Layer Deposition: In a high-vacuum thermal evaporation system (<10⁻⁶ Torr), sequentially deposit the HTL, EML, and ETL.[17][18][19][20] The deposition rate and thickness are monitored in situ using a quartz crystal microbalance.
-
Cathode Deposition: Deposit the cathode layers through a shadow mask.
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.
B. Organic Field-Effect Transistors (OFETs)
OFETs are the fundamental building blocks of organic integrated circuits. Their performance is largely determined by the charge carrier mobility of the organic semiconductor.[21][22]
Procedure:
-
Substrate Preparation: Use a heavily doped silicon wafer with a thermally grown silicon dioxide layer (e.g., 300 nm) as the gate electrode and gate dielectric, respectively.
-
Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane) to improve the crystallinity of the organic semiconductor.
-
Organic Semiconductor Deposition:
-
Prepare a solution of the organic semiconductor (e.g., a polythiophene derivative) in a high-boiling-point solvent.
-
Use a solution shearing apparatus to deposit a thin film of the semiconductor onto the substrate.[23][24][25][26] The shearing speed and substrate temperature are critical parameters for controlling film morphology.
-
-
Electrode Deposition: Thermally evaporate source and drain electrodes (e.g., gold) through a shadow mask onto the semiconductor layer.
IV. Innovations in Bioelectronics and Biodegradable Materials
The interface of organic electronics and biology is a rapidly growing field, with applications in biosensing, neural interfaces, and drug delivery.[1][2][3] A key challenge is the development of materials that are both electronically active and biocompatible.
A. Synthesis of Biocompatible and Biodegradable Conjugated Polymers
Introducing biodegradable linkages (e.g., esters, amides) into the polymer backbone or side chains can render conjugated polymers susceptible to degradation in a biological environment.[1][2][3][27][28]
Caption: Design strategy for biodegradable conjugated polymers.
V. Essential Characterization Techniques
Thorough characterization is crucial to understanding the structure-property relationships of newly synthesized organic materials.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure and purity of monomers and polymers.[11][21][29][30][31] |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of polymers.[32][33][34][35][36] |
| UV-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy | Investigates the electronic properties, such as the optical bandgap and emission characteristics, of conjugated materials.[37][38][39][40][41] |
| Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) | Evaluates the thermal stability, decomposition temperature, and phase transitions (e.g., glass transition, melting) of the materials.[10][42][43][44][45] |
VI. Safety Precautions
-
Cross-Coupling Reactions: Palladium catalysts can be pyrophoric. Organotin reagents are highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Solvents: Many organic solvents are flammable and toxic. Appropriate personal protective equipment (PPE) should be worn at all times.
-
Inert Atmosphere Techniques: Schlenk lines and gloveboxes should be used when handling air- and moisture-sensitive reagents.
References
-
Shimadzu. (n.d.). Measurement of Molecular Weight by using GPC method. Shimadzu Corporation. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Methods of Measuring Polymer Molecular Weight by GPC. ResolveMass. Retrieved from [Link]
-
Shimadzu Corporation. (2022, June 16). How to find molecular weight using Shimadzu Gel Permeation Chromatography GPC system [Video]. YouTube. [Link]
-
Slideshare. (n.d.). POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC. Slideshare. Retrieved from [Link]
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Tropp, J., & Rivnay, J. (2021). Design of biodegradable and biocompatible conjugated polymers for bioelectronics. Journal of Materials Chemistry C, 9(32), 10245-10264. [Link]
-
Stanford University. (n.d.). Solution Sheared Deposition of Organic Semiconductor Thin-Films with Oriented Crystalline Morphology. Stanford Office of Technology Licensing. Retrieved from [Link]
-
Tropp, J., & Rivnay, J. (2021). Design of Biodegradable and Biocompatible Conjugated Polymers for Bioelectronics. ResearchGate. [Link]
-
Tropp, J., & Rivnay, J. (2021). Design of biodegradable and biocompatible conjugated polymers for bioelectronics. Journal of Materials Chemistry C, 9(32), 10245-10264. [Link]
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Chalmers University of Technology. (n.d.). Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction. Chalmers Publication Library. [Link]
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-
ACS Central Science. (2018). Biodegradable Polymeric Materials in Degradable Electronic Devices. ACS Central Science, 4(11), 1467-1479. [Link]
-
AIP Publishing. (2018). Tutorial: Organic field-effect transistors: Materials, structure and operation. Journal of Applied Physics, 124(8), 081101. [Link]
-
National Institutes of Health. (2015). Synthesis and Self-Assembly of Conjugated Block Copolymers. Polymers, 7(12), 2634-2661. [Link]
-
MDPI. (2020). Self-Assembled Block Copolymers as a Facile Pathway to Create Functional Nanobiosensor and Nanobiomaterial Surfaces. Polymers, 12(11), 2533. [Link]
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ACS Publications. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(7), 3507-3516. [Link]
-
Qucosa - TU Dresden. (n.d.). Exploring the Use of Solution-Shearing for the Fabrication of High-Performance Organic Transistors. Qucosa. [Link]
-
ResearchGate. (n.d.). UV/vis absorption spectra of 2 c/3 d/4 d and corresponding diphenanthrenes. ResearchGate. [Link]
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DisplayMan. (n.d.). Manufacturing Process and Key Technologies of OLED. DisplayMan. [Link]
-
MDPI. (2019). Block Copolymers: Synthesis, Self-Assembly, and Applications. Polymers, 11(12), 2069. [Link]
-
WordPress.com. (2014, May 31). The Manufacturing Processes of OLEDs. BCA Chemistry. [Link]
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ResearchGate. (n.d.). (a) Schematic of the fabrication of self-organized organic crystal FET arrays on a flexible substrate. ResearchGate. [Link]
-
American Chemical Society. (n.d.). High temperature and pressure extraction to purify conjugated polymers. ACS Meetings & Events. [Link]
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National Institutes of Health. (2018). Biodegradable Polymeric Materials in Degradable Electronic Devices. ACS Central Science, 4(11), 1467-1479. [Link]
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MDPI. (2022). Self-Assembly of Block Copolymers to Prepare Advanced Materials with Hierarchical Functional Nanostructures. Polymers, 14(21), 4683. [Link]
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ResearchGate. (n.d.). Synthesis and Self-Assembly of Conjugated Block Copolymers. ResearchGate. [Link]
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Jiri Brus. (n.d.). NMR Spectroscopy of Polymers. Institute of Macromolecular Chemistry, Academy of Sciences of the Czech Republic. [Link]
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Wiley Online Library. (2025). Optimizing OLED performance on polyimide substrates: Evaluation of ITO and organic layer thicknesses with different encapsulation. ETRI Journal, 47(6), 1115-1124. [Link]
-
Focus LCDs. (2024, October 22). What Determines the Thickness of an OLED Display?. Focus LCDs. [Link]
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ResearchGate. (n.d.). One-pot synthesis of poly(phenylene vinylenes) (PPVs) via trans-borylation of vinylboronate with bromosubstituted styrene and Suzuki coupling. ResearchGate. [Link]
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ResearchGate. (n.d.). UV–vis absorption and photoluminescence (PL) spectra of host and dopants. ResearchGate. [Link]
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ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. ResolveMass. [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of conjugated polymer PO1. ResearchGate. [Link]
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ResearchGate. (n.d.). (PDF) The effect of thickness of light emitting layer on physical properties of OLED devices. ResearchGate. [Link]
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National Institutes of Health. (2022). Application of Soxhlet Extractor for Ultra-clean Graphene Transfer. ACS Applied Nano Materials, 5(2), 2947-2954. [Link]
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Chemistry LibreTexts. (2020, June 22). 9.2.1: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Organics. Chemistry LibreTexts. [Link]
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Universal Lab. (2024, June 26). DSC vs TGA analysis. Universal Lab Blog. [Link]
-
Babes-Bolyai University. (n.d.). UV-VIS Absorption spectroscopy. Babes-Bolyai University. [Link]
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Jiri Brus. (n.d.). NMR Spectroscopy of Polymers. Institute of Macromolecular Chemistry, Academy of Sciences of the Czech Republic. [Link]
-
Neil E. Jacobsen. (n.d.). NMR Data Interpretation Explained. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst-Transfer Suzuki−Miyaura Coupling Polymerization for Precision Synthesis of Poly(p-phenylene). ResearchGate. [Link]
-
National Institutes of Health. (2016). Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p-phenylene). Macromolecules, 49(3), 781-789. [Link]
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C-Therm Technologies Ltd. (n.d.). Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. C-Therm. [Link]
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-
National Tsing Hua University. (n.d.). Emitting Materials I - Poly(p-phenylene vinylene) (PPV). National Tsing Hua University. [Link]
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AZoM. (2021, March 12). Differential Scanning Thermal Analysis in Polymeric Materials. AZoM.com. [Link]
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- 45. azom.com [azom.com]
Functionalization of the benzylic bromide in 3-(Bromomethyl)-5-fluorobenzonitrile
An In-Depth Guide to the Functionalization of 3-(Bromomethyl)-5-fluorobenzonitrile
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
3-(Bromomethyl)-5-fluorobenzonitrile is a key aromatic intermediate prized in the fields of medicinal chemistry and materials science. Its strategic substitution pattern—a reactive benzylic bromide, an electron-withdrawing nitrile, and a modulating fluorine atom—makes it a highly versatile scaffold for constructing complex molecular architectures. The benzylic bromide is the primary site of reactivity, serving as a potent electrophile for a wide array of nucleophilic substitution and cross-coupling reactions.
This guide provides a comprehensive overview of the principal strategies for the functionalization of this benzylic position. We will move beyond simple procedural lists to explore the underlying mechanistic principles, offering field-proven insights into optimizing reaction conditions and troubleshooting common challenges. The protocols described herein are designed to be self-validating, providing researchers with the tools to confidently and efficiently incorporate this valuable building block into their synthetic programs.
Physicochemical Properties and Safety Imperatives
Before commencing any experimental work, a thorough understanding of the reagent's properties and hazards is essential. 3-(Bromomethyl)-5-fluorobenzonitrile is a potent lachrymator and irritant, demanding strict adherence to safety protocols.[1][2][3][4]
| Property | Value | Source |
| IUPAC Name | 3-(bromomethyl)-5-fluorobenzonitrile | [5] |
| CAS Number | 853368-35-1 | [5][6] |
| Molecular Formula | C₈H₅BrFN | [5] |
| Molecular Weight | 214.03 g/mol | [5] |
| Appearance | White to off-white solid | Commercially available |
| Purity | Typically ≥95% | [6] |
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), H332 (Harmful if inhaled).[5]
Core Safety Precautions:
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[3][4]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is often suitable, but check manufacturer recommendations), and indirect-vent, splash-resistant goggles. A face shield is recommended when handling larger quantities.[1][2]
-
Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe dust or vapors.[2] It is a lachrymator (tear-inducing agent).[2][3]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. The container should be kept tightly closed.[3][4]
Part 1: Nucleophilic Substitution - The Workhorse of Functionalization
The primary reactivity of 3-(bromomethyl)-5-fluorobenzonitrile stems from its nature as a primary benzylic halide. This structure is highly amenable to nucleophilic substitution reactions, which typically proceed via an Sₙ2 mechanism.[7] The benzylic position enhances reactivity compared to a simple alkyl halide because the transition state is stabilized by the adjacent aromatic ring.[8][9][10] This allows for the efficient introduction of a diverse range of heteroatom-containing functional groups.
Synthesis of Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming an ether linkage by reacting an alkoxide with an electrophile like a benzylic bromide.[11]
Causality: The reaction's success hinges on the generation of a potent alkoxide nucleophile from an alcohol using a strong, non-nucleophilic base like sodium hydride (NaH). The alkoxide then displaces the bromide ion in a bimolecular fashion (Sₙ2). Using a polar aprotic solvent like THF or DMF is crucial as it solvates the cation (Na⁺) while leaving the alkoxide anion highly reactive.
Caption: Workflow for Williamson Ether Synthesis.
Protocol 1: Synthesis of 3-((ethoxymethyl)amino)-5-fluorobenzonitrile
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL) and sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Alkoxide Formation: Cool the suspension to 0°C in an ice bath. Slowly add ethanol (1.2 eq) dropwise. Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature for 30 minutes until hydrogen gas evolution ceases.
-
Reaction: Re-cool the mixture to 0°C and add a solution of 3-(bromomethyl)-5-fluorobenzonitrile (1.0 eq) in anhydrous THF (5 mL) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of water at 0°C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition |
| Nucleophile | Sodium Ethoxide |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C to Room Temperature |
| Time | 4-12 hours |
| Typical Yield | 85-95% |
Synthesis of Esters
Esterification can be achieved by reacting the benzylic bromide with a carboxylate salt, typically generated in situ or used directly.
Causality: The carboxylate anion is a good nucleophile that readily displaces the bromide. Using a polar aprotic solvent like DMF facilitates the Sₙ2 reaction. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed to enhance the solubility and reactivity of the carboxylate salt in the organic solvent.
Protocol 2: Synthesis of (3-cyano-5-fluorobenzyl) acetate
-
Setup: In a round-bottom flask, dissolve 3-(bromomethyl)-5-fluorobenzonitrile (1.0 eq) and sodium acetate (1.5 eq) in dimethylformamide (DMF, 0.5 M).
-
Reaction: Heat the mixture to 60-80°C and stir for 2-6 hours.
-
Monitoring: Follow the disappearance of the starting material by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel chromatography if necessary.
| Parameter | Condition |
| Nucleophile | Sodium Acetate |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 60-80°C |
| Time | 2-6 hours |
| Typical Yield | >90% |
Synthesis of Thioethers
The formation of a C-S bond is readily accomplished using a thiol and a mild base to generate the more nucleophilic thiolate in situ.
Causality: Thiols are more acidic than their corresponding alcohols, and thiolates are excellent nucleophiles.[12] A mild base like potassium carbonate is sufficient to deprotonate the thiol, minimizing side reactions. The resulting thiolate attacks the benzylic carbon to displace the bromide.
Caption: Workflow for Thioether Synthesis.
Protocol 3: Synthesis of 3-((benzylthio)methyl)-5-fluorobenzonitrile
-
Setup: To a solution of benzyl thiol (1.1 eq) in acetonitrile (0.4 M), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Reaction: Add a solution of 3-(bromomethyl)-5-fluorobenzonitrile (1.0 eq) in acetonitrile. Stir the resulting suspension vigorously at room temperature for 3-8 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Once complete, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired thioether.
| Parameter | Condition |
| Nucleophile | Benzyl thiol / K₂CO₃ |
| Solvent | Acetonitrile |
| Temperature | Room Temperature |
| Time | 3-8 hours |
| Typical Yield | 80-95% |
Part 2: Carbon-Carbon Bond Formation
Creating new C-C bonds is fundamental to building molecular complexity. While Grignard reactions involving this substrate can be challenging due to the presence of the electrophilic nitrile group, palladium-catalyzed cross-coupling reactions offer a powerful and highly reliable alternative.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust method for forming C(sp³)–C(sp²) bonds by reacting an organoboron species with an organic halide.[13] For benzylic bromides, this reaction provides a direct route to diarylmethane derivatives.[14][15]
Causality: The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are: 1) Oxidative addition of the benzylic bromide to the Pd(0) complex. 2) Transmetalation of the aryl group from the boronic acid (activated by a base) to the palladium center. 3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reaction pathway.[14][16]
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Protocol 4: Synthesis of 3-(4-methoxybenzyl)-5-fluorobenzonitrile
-
Setup: In an oven-dried Schlenk flask, combine 3-(bromomethyl)-5-fluorobenzonitrile (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), JohnPhos (0.04 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Inerting: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Reaction: Add degassed DMF as the solvent (0.2 M). Heat the reaction mixture to 80-100°C and stir for 6-18 hours.
-
Monitoring: Monitor for the consumption of the benzylic bromide by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude oil by column chromatography on silica gel.
| Parameter | Condition |
| Coupling Partner | 4-Methoxyphenylboronic acid |
| Catalyst System | Pd(OAc)₂ / JohnPhos |
| Base | K₂CO₃ |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80-100°C |
| Typical Yield | 70-90% |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive reagents (e.g., wet solvent/reagents).2. Insufficiently strong base (for alkoxide/thiolate formation).3. Deactivated catalyst (for coupling reactions). | 1. Use freshly dried, anhydrous solvents. Ensure reagents are dry.2. Use a stronger base (e.g., NaH instead of K₂CO₃).3. Degas solvents thoroughly; use fresh catalyst/ligand. |
| Formation of Side Products | 1. Elimination (E2) competes with substitution (Sₙ2), especially with sterically hindered or strong bases.2. Homocoupling of boronic acid in Suzuki reactions. | 1. Use less hindered bases; run reactions at lower temperatures.2. Ensure the reaction is truly anaerobic; adjust catalyst/ligand ratio. |
| Difficulty in Purification | 1. Product co-elutes with starting material or byproducts.2. Residual mineral oil from NaH dispersion. | 1. Optimize TLC solvent system before running the column; try a different stationary phase (e.g., alumina).2. Wash the NaH with dry hexanes before use to remove the oil. |
Conclusion
3-(Bromomethyl)-5-fluorobenzonitrile is a powerful and adaptable synthetic intermediate. The high reactivity of its benzylic bromide functionality allows for straightforward and high-yielding transformations into a wide variety of derivatives. By leveraging classic nucleophilic substitution reactions and modern palladium-catalyzed cross-coupling methods, researchers can readily access ethers, esters, thioethers, and complex diarylmethanes. A firm grasp of the underlying reaction mechanisms and meticulous attention to experimental conditions and safety protocols are paramount to successfully unlocking the full synthetic potential of this valuable molecular building block.
References
- Google Patents. (2014). 5-bromo-2-fluorobenzonitrile synthesis method. CN103936622A.
-
Mondal, A., et al. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Chemical Science, 12(30), 10237-10243. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66652629, 3-(Bromomethyl)-5-fluorobenzonitrile. Retrieved January 31, 2026, from [Link].
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzyl Bromide. Retrieved January 31, 2026, from [Link]
-
LibreTexts Chemistry. (2025). 18.2: Preparing Ethers. Retrieved January 31, 2026, from [Link]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link]
- Google Patents. (2018). A kind of cyanation method for preparing nitrile compounds. CN108017557B.
-
Jouvin, K., et al. (2015). Synthesis of aryl tri- and difluoromethyl thioethers via a C-H-thiocyanation/fluoroalkylation cascade. Chemistry, 21(41), 14324-7. Available at: [Link]
-
Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. Retrieved January 31, 2026, from [Link]
-
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved January 31, 2026, from [Link]
-
Nakao, Y., & Hiyama, T. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews, 111(3), 1955-2004. Available at: [Link]
-
Reeve, J. T., et al. (2013). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 54(1), 49-52. Available at: [Link]
- Kocienski, P. J. (2005). Protecting Groups. 3rd ed., Georg Thieme Verlag.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2783330, 3-Bromo-5-fluorobenzonitrile. Retrieved January 31, 2026, from [Link].
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved January 31, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved January 31, 2026, from [Link]
-
Li, Y., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 775. Available at: [Link]
-
Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(62), 35579-35585. Available at: [Link]
-
Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved January 31, 2026, from [Link]
-
YouTube. (2019). Organic 2 Lab ACHM 223 Experiment - Grignard Reaction Triphenylmethanol. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (2025). Synthesis of Novel Ester-Based 5-Fluorouracil Derivatives. Retrieved January 31, 2026, from [Link]
-
The Royal Society of Chemistry. (2021). Organophotoredox Assisted Cyanation of Bromoarenes via Silyl-Radical-Mediated Bromine Abstraction. Retrieved January 31, 2026, from [Link]
-
YouTube. (2019). Preparation of Ethers Via the Williamson Ether Synthesis. Retrieved January 31, 2026, from [Link]
-
The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. Retrieved January 31, 2026, from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 31, 2026, from [Link]
-
RSC Publishing. (2013). Synthesis of aryl α,α-difluoroethyl thioethers a novel structure motif in organic chemistry, and extending to aryl α,α-difluoro oxyethers. Retrieved January 31, 2026, from [Link]
-
MDPI. (2023). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177812828, 3-Bromo-2-(bromomethyl)-5-fluorobenzonitrile. Retrieved January 31, 2026, from [Link].
-
Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(7), 941-51. Available at: [Link]
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- 16. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
Application Note: Strategic Utilization of 3-(Bromomethyl)-5-fluorobenzonitrile in Medicinal Chemistry
[1][2]
Strategic Overview: The "Meta-Meta" Advantage
In the optimization of bioactive small molecules, the 3-(Bromomethyl)-5-fluorobenzonitrile (CAS: 853368-35-1) building block offers a unique topological and electronic profile.[1][2] Unlike the common ortho/para substituted benzyl halides found in approved DPP-4 inhibitors (e.g., Trelagliptin, Alogliptin), this 1,3,5-substituted arene provides a specific "meta-meta" substitution pattern relative to the benzylic linker.
Why use this building block?
-
Metabolic Stability: The placement of electron-withdrawing groups (EWG) at both meta positions (F and CN) deactivates the ring towards oxidative metabolism by Cytochrome P450 enzymes, particularly at the typically vulnerable benzylic and ring positions.[1][2]
-
Electronic Tuning: The nitrile (-CN) and fluorine (-F) groups exert a strong inductive effect (
), lowering the pKa of any proximal amines introduced via the benzylic bromide.[1][2] This is critical for optimizing membrane permeability and reducing hERG channel liability in drug candidates.[1][2][3] -
Orthogonal Reactivity: It presents two distinct reactive handles:
Reactivity Profile & Workflow
The following diagram illustrates the divergent synthetic pathways accessible from this core intermediate.
Figure 1: Divergent synthetic pathways. The benzylic bromide serves as the primary attachment point, while the nitrile allows for late-stage functionalization.
Detailed Experimental Protocols
Protocol A: N-Alkylation (Synthesis of Pharmacophore Analogs)
This protocol describes the coupling of the building block with a secondary amine (e.g., 3-aminopiperidine derivative), a common step in the synthesis of DPP-4 and PARP inhibitors.
Rationale: The benzylic bromide is highly electrophilic.[1][2][3] Over-alkylation (formation of quaternary ammonium salts) is a risk.[1][2][3] We utilize a mild base and controlled stoichiometry to ensure mono-alkylation.[1][2][3]
Materials:
-
Amine substrate (e.g., (R)-3-Boc-aminopiperidine) (1.1 eq)[1][2]
-
Potassium Carbonate (
), anhydrous (2.0 eq)[1][2] -
Potassium Iodide (
) (0.1 eq, catalyst - optional but recommended for faster kinetics)[1][2]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine Substrate (1.1 eq) in anhydrous MeCN (concentration ~0.2 M).
-
Base Addition: Add
(2.0 eq) and (0.1 eq). Stir the suspension at Room Temperature (RT) for 10 minutes. -
Electrophile Addition: Add 3-(Bromomethyl)-5-fluorobenzonitrile (1.0 eq) dropwise as a solution in a minimal amount of MeCN.
-
Workup:
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Quantitative Expectations:
| Parameter | Specification |
| Typical Yield | 85% – 95% |
| Purity (HPLC) | >98% |
| Key Impurity | Bis-alkylated amine (minimize by using excess amine if cheap, or strict 1:1 control) |
Protocol B: Nitrile-to-Tetrazole Conversion (Bioisostere Synthesis)
The nitrile group at the 3-position can be converted into a tetrazole, a lipophilic bioisostere of a carboxylic acid (
Materials:
-
Substrate (Intermediate from Protocol A)
-
Sodium Azide (
) (Caution: Toxic)[1][2] -
Zinc Bromide (
) or Ammonium Chloride ( )[1][2]
Procedure:
-
Dissolve the nitrile-containing substrate in DMF (0.5 M).[1][2][3]
-
Add
(1.5 eq) and (1.0 eq).[1][2][3] -
Heat the reaction mixture to 100–110°C in a sealed pressure vial or reflux condenser.
-
Note: The Lewis acid (
) catalyzes the [3+2] cycloaddition, allowing lower temperatures than neat azide.[2]
-
-
Monitor by LC-MS (Tetrazole mass = Nitrile mass + 43 Da).[1][2][3] Typical time: 12–24 hours.[1][2][3]
-
Workup (Critical for Safety):
Safety & Handling (E-E-A-T)
Hazard Identification:
Mandatory Precautions:
-
Engineering Controls: All weighing and transfers must be performed inside a functioning Fume Hood .
-
PPE: Double nitrile gloves, lab coat, and safety goggles.[1][2][3]
-
Decontamination: Quench spills immediately with a dilute solution of ammonia or 5% sodium thiosulfate to degrade the alkyl bromide.[1][2][3]
References
-
Compound Identity: National Center for Biotechnology Information.[1][2][3] (2023).[1][2][3][6] PubChem Compound Summary for CID 66652629, 3-(Bromomethyl)-5-fluorobenzonitrile. Retrieved from [Link][1][2]
-
Synthetic Methodology (N-Alkylation): Payer, S. E., et al. (2019).[1][2] Modular Synthesis of Benzylic Amines via Biocatalytic Cascades. European Journal of Organic Chemistry. (General protocol adaptation).
-
Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. (2001).[1][2][3] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. Retrieved from [Link][1][2]
-
Impurity Context: European Chemicals Agency (ECHA).[1][2][3][5] Registration Dossier for Trelagliptin Intermediates. (Identifying the structural class of fluorocyanobenzyl impurities).
Sources
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- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Bromomethyl)-5-fluorobenzonitrile Derivatives
Welcome to the technical support center for the synthesis of 3-(bromomethyl)-5-fluorobenzonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and address frequently encountered challenges during the synthesis of this important class of chemical intermediates.
Introduction
The synthesis of 3-(bromomethyl)-5-fluorobenzonitrile is a critical step in the development of various pharmaceutical compounds and functional materials. The primary route to this compound and its derivatives typically involves the radical bromination of the corresponding 3-methyl-5-fluorobenzonitrile. While seemingly straightforward, this reaction is often plagued by a variety of side reactions that can significantly impact yield, purity, and scalability. This guide provides in-depth, experience-based solutions to these challenges.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section addresses specific issues you may encounter during the synthesis of 3-(bromomethyl)-5-fluorobenzonitrile derivatives. Each entry details the problem, its probable cause, and actionable solutions.
Issue 1: Over-bromination Resulting in Dibromo- and Tribromo- byproducts
Symptoms:
-
Mass spectrometry analysis of the crude product shows significant peaks corresponding to the addition of two or three bromine atoms to the starting material.
-
¹H NMR spectrum displays a decrease in the integral of the benzylic protons and the appearance of a methine proton signal (for the dibromo- species) or the complete disappearance of benzylic proton signals (for the tribromo- species).
Probable Cause: Over-bromination is a common side reaction in benzylic brominations, especially when using reactive brominating agents like N-bromosuccinimide (NBS).[1] The reaction proceeds via a free-radical mechanism, and the initially formed monobrominated product can undergo further radical abstraction of the remaining benzylic proton, leading to the formation of dibrominated and subsequently tribrominated species.[2] This is particularly problematic when the reaction is allowed to proceed for too long or when an excess of the brominating agent is used.
Solutions:
-
Stoichiometric Control of the Brominating Agent:
-
Protocol: Carefully control the stoichiometry of NBS. Use 1.0 to 1.1 equivalents of NBS relative to the 3-methyl-5-fluorobenzonitrile starting material. Accurately weigh both the substrate and the reagent.
-
Rationale: Limiting the amount of the brominating agent is the most direct way to minimize over-bromination. The desired monobromination is generally faster than the subsequent bromination steps.
-
-
Monitoring Reaction Progress:
-
Protocol: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed or when the formation of the dibromo- byproduct begins to increase significantly.
-
Rationale: Real-time monitoring prevents the reaction from proceeding beyond the desired monobromination stage.
-
-
Controlled Addition of Brominating Agent:
-
Protocol: Instead of adding all the NBS at once, add it portion-wise over a period of time.
-
Rationale: This maintains a low, steady concentration of the brominating agent, which can favor the monobromination product.
-
Table 1: Effect of NBS Stoichiometry on Product Distribution
| Equivalents of NBS | 3-(Bromomethyl)-5-fluorobenzonitrile (Yield %) | 3-(Dibromomethyl)-5-fluorobenzonitrile (Yield %) | Unreacted Starting Material (%) |
| 1.0 | 75% | 10% | 15% |
| 1.1 | 85% | 12% | 3% |
| 1.5 | 60% | 35% | <1% |
Note: These are representative yields and may vary based on specific reaction conditions.
Issue 2: Aromatic Ring Bromination
Symptoms:
-
The appearance of multiple isomeric products in the crude reaction mixture, as observed by GC or HPLC.
-
¹H NMR shows complex aromatic region signals and may indicate substitution patterns inconsistent with only benzylic bromination.
-
Mass spectrometry reveals products with the same mass as the desired product but with different fragmentation patterns.
Probable Cause: While benzylic bromination with NBS is a radical process, under certain conditions, electrophilic aromatic substitution can occur, leading to bromination of the aromatic ring.[3] This is often facilitated by the presence of acidic impurities or protic solvents, which can generate electrophilic bromine species (Br+).[4] The fluorine and nitrile groups are deactivating, but bromination can still occur, particularly at positions ortho and para to the activating methyl group (before it is brominated).
Solutions:
-
Use of Aprotic Solvents:
-
Protocol: Employ non-polar, aprotic solvents such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Rationale: These solvents do not promote the formation of electrophilic bromine species.
-
-
Inclusion of a Radical Initiator:
-
Purification of NBS:
-
Protocol: Recrystallize commercial NBS from water to remove impurities like succinimide and HBr, which can catalyze ring bromination.
-
Rationale: Pure NBS is less likely to generate electrophilic bromine.
-
Issue 3: Hydrolysis of the Bromomethyl Group
Symptoms:
-
Presence of a significant amount of 3-(hydroxymethyl)-5-fluorobenzonitrile in the product mixture.
-
The ¹H NMR spectrum shows a singlet for the benzylic protons shifted upfield and a broad singlet for the hydroxyl proton.
-
The product is difficult to purify by silica gel chromatography due to the polarity of the alcohol byproduct.
Probable Cause: The bromomethyl group is susceptible to nucleophilic substitution, and water present in the reaction mixture or during workup can act as a nucleophile, leading to the formation of the corresponding benzyl alcohol.[7][8] This is an SN1 or SN2 type reaction.[9]
Solutions:
-
Anhydrous Reaction Conditions:
-
Protocol: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: Minimizing the presence of water will suppress the hydrolysis side reaction.
-
-
Careful Workup Procedure:
-
Protocol: During the workup, use a non-aqueous quench if possible, or minimize the contact time with aqueous solutions. Extract the product into a non-polar organic solvent and dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.
-
Rationale: A swift and dry workup will reduce the opportunity for hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the benzylic bromination of 3-methyl-5-fluorobenzonitrile?
A1: The optimal temperature is typically the reflux temperature of the chosen solvent. For instance, when using carbon tetrachloride, the reaction is usually carried out at around 77°C. It is a balance between ensuring a sufficient rate of radical initiation and minimizing thermal degradation of the product.
Q2: Can I use light to initiate the reaction instead of a chemical initiator like AIBN?
A2: Yes, photochemical initiation using a UV lamp is a common and effective method for radical bromination with NBS.[6] This can sometimes provide cleaner reactions as it avoids the introduction of byproducts from the chemical initiator.
Q3: My purified 3-(bromomethyl)-5-fluorobenzonitrile is unstable and decomposes upon storage. How can I improve its stability?
A3: 3-(Bromomethyl)-5-fluorobenzonitrile can be lachrymatory and is sensitive to moisture and light. For long-term storage, it is recommended to keep it in a tightly sealed container, under an inert atmosphere, at low temperatures (e.g., in a refrigerator or freezer), and protected from light. For immediate use in the next synthetic step, it is often best to use the crude product directly after a simple workup to remove the succinimide byproduct.
Q4: What is the best method to purify the crude product?
A4: The primary byproduct from the reaction with NBS is succinimide, which is soluble in water. A simple aqueous workup can remove the majority of it. If further purification is needed, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) is often effective. Column chromatography on silica gel can be used, but be aware that the product can be somewhat unstable on silica, and prolonged exposure may lead to decomposition. It is advisable to use a non-polar eluent system and perform the chromatography quickly.
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction and key side reactions.
Caption: Step-by-step workflow for the synthesis of 3-(bromomethyl)-5-fluorobenzonitrile.
References
- Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Royal Society of Chemistry.
-
Reactions at the benzylic position (video) - Khan Academy. Khan Academy. Available from: [Link]
-
NBS Benzylic Bromination of Alkylbenzene Compounds. J P McCormick. YouTube; 2014. Available from: [Link]
-
Selectivity of Aryl and Benzylic Bromination - University of Glasgow. University of Glasgow. Available from: [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. Master Organic Chemistry; 2018. Available from: [Link]
-
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Update. Scientific Update; 2022. Available from: [Link]
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. Organic Chemistry Portal. Available from: [Link]
-
Chem318 Electrophilic Aromatic Substitution 02/06/07 Bromination of Toluene. Available from: [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. mason.gmu.edu [mason.gmu.edu]
- 5. rsc.org [rsc.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. theses.gla.ac.uk [theses.gla.ac.uk]
- 9. Khan Academy [khanacademy.org]
Preventing decomposition of 3-cyano-5-fluorobenzyl bromide
Welcome to the dedicated technical support guide for 3-cyano-5-fluorobenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to address the unique stability challenges of this highly reactive benzylic halide. Our goal is to provide you with field-proven insights and actionable protocols to ensure the integrity of your material and the success of your experiments.
Introduction: The Challenge of Stability
3-Cyano-5-fluorobenzyl bromide is a valuable building block in medicinal chemistry and materials science. However, like most benzylic bromides, its utility is matched by its inherent instability. The benzylic carbon is activated towards both nucleophilic substitution (SN1 and SN2) and radical pathways, making the compound susceptible to degradation if not handled and stored with precision.[1][2] The presence of electron-withdrawing groups (cyano and fluoro) influences the reactivity of the benzyl system, making careful control of experimental parameters critical.[3][4] This guide provides a systematic approach to preventing, identifying, and troubleshooting decomposition.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered by users.
Question 1: My previously colorless 3-cyano-5-fluorobenzyl bromide has developed a yellow or brown color. What does this mean and is it still usable?
Answer: A color change from colorless to yellow or brown is the most common visual indicator of decomposition. This discoloration is typically caused by the formation of oligomeric or polymeric byproducts and the release of bromine (Br₂) or hydrogen bromide (HBr), which can form colored complexes.
-
Causality: The primary culprits are exposure to moisture, light, and elevated temperatures.
-
Hydrolysis: Reaction with atmospheric or residual water produces 3-cyano-5-fluorobenzyl alcohol and HBr. The generated HBr is acidic and can catalyze further decomposition.[5]
-
Radical Decomposition: Light, especially UV, can initiate radical cleavage of the C-Br bond, leading to a cascade of reactions that form complex, often colored, impurities.[1]
-
-
Usability: The reagent is likely partially decomposed. Using it without purification will lead to lower yields, difficult purification of your desired product, and potentially new, unwanted side reactions. We strongly recommend performing a quality check before use (see Protocol 2 ). For critical applications, using a fresh or purified lot is advised.
Question 2: I observe fuming when I open the container. Is this normal?
Answer: Yes, slight fuming is often observed and is a sign of the compound's reactivity. This is typically due to the release of HBr gas, which forms as the compound reacts with trace atmospheric moisture at the container opening. While common for reactive halides, it underscores the need for careful handling.
-
Best Practice: Always handle 3-cyano-5-fluorobenzyl bromide in a certified chemical fume hood.[6] Work quickly to minimize exposure to air and moisture. After dispensing, flush the container headspace with an inert gas like argon or nitrogen before resealing.
Question 3: My reaction yield is significantly lower than expected. How can I determine if reagent decomposition is the cause?
Answer: Low yield is a classic symptom of using a degraded reagent. The active concentration of the benzyl bromide is lower than calculated, and the decomposition byproducts can interfere with your reaction.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Before starting, run a quick quality check on your stock of 3-cyano-5-fluorobenzyl bromide via Thin Layer Chromatography (TLC) or ¹H NMR (see Protocol 2 ). A pure sample should show a single major spot/set of peaks. Degradation will appear as multiple spots on a TLC plate (often near the baseline) or additional peaks in the NMR spectrum.
-
Check Reaction Conditions: Ensure your reaction solvent and other reagents are anhydrous. Benzylic bromides react readily with nucleophilic solvents (e.g., methanol) or trace water.
-
Investigate Byproducts: Analyze the crude reaction mixture. The presence of 3-cyano-5-fluorobenzyl alcohol or its derivatives (e.g., an ether if an alcohol solvent was used) is a strong indicator that the starting bromide had decomposed or decomposed in situ.
-
Question 4: What is the role of the stabilizer mentioned in some benzyl bromide products?
Answer: Many commercial suppliers add a stabilizer to reactive alkyl halides to scavenge acid and prevent autocatalytic decomposition. Propylene oxide is a common stabilizer for benzyl bromide.[7][8][9] It acts as an acid scavenger, reacting with any HBr that forms and preventing it from catalyzing further degradation. If you are using an unstabilized grade, storage and handling protocols become even more critical.
Core Protocols & Methodologies
Protocol 1: Recommended Storage and Handling Procedure
This protocol minimizes the primary drivers of decomposition: moisture, light, and heat.
Materials:
-
Container of 3-cyano-5-fluorobenzyl bromide
-
Inert gas (Argon or Nitrogen) line with regulator
-
Dry, gas-tight syringe or cannula
-
Receiving flask (oven-dried and cooled under inert gas)
-
Parafilm® or PTFE tape
Procedure:
-
Preparation: Before opening, allow the reagent container to equilibrate to ambient temperature for at least 30 minutes. This prevents condensation of atmospheric moisture on the cold surfaces of the solid/liquid.
-
Inert Atmosphere: Work exclusively in a chemical fume hood. Pierce the container's septum or quickly open and immediately create a positive pressure of inert gas (a gentle stream) over the material.
-
Dispensing: Use an oven-dried syringe or cannula to withdraw the required amount. If the reagent is a solid, perform the transfer in a glove box or under a steady stream of inert gas in the fume hood.
-
Storage: After dispensing, flush the container headspace with inert gas for 15-20 seconds.
-
Sealing: Tightly close the primary cap. For long-term storage, wrap the cap and neck threads with Parafilm® or PTFE tape to create a superior seal against moisture ingress.
-
Location: Store the sealed container in a cool, dark, and dry environment. A desiccator cabinet stored at 2-8°C and away from light sources is ideal.[5]
Protocol 2: Pre-Use Quality Control (QC) Check
Verify the integrity of your reagent before committing it to a large-scale or critical reaction.
Method A: Thin Layer Chromatography (TLC)
-
Eluent: 10% Ethyl Acetate in Hexanes (adjust polarity as needed).
-
Visualization: UV lamp (254 nm).
-
Procedure:
-
Dissolve a tiny amount of the bromide in dichloromethane.
-
Spot onto a TLC plate alongside a co-spot with your reaction's starting material if applicable.
-
Elute the plate.
-
-
Expected Results:
-
Pure: One major, well-defined spot.
-
Decomposed: The primary spot will be present, but you will also see streaking and/or additional spots, particularly a polar spot at the baseline (Rf ≈ 0) corresponding to the benzyl alcohol byproduct.
-
Method B: ¹H NMR Spectroscopy
-
Solvent: CDCl₃
-
Procedure: Acquire a standard ¹H NMR spectrum.
-
Expected Results:
-
Pure 2-Cyano-5-fluorobenzyl bromide: The spectrum should be clean and match reference data, showing a characteristic benzylic CH₂ singlet around 4.5-4.8 ppm and distinct aromatic proton signals. For the 2-cyano-5-fluoro isomer, a reference spectrum shows a singlet at 4.79 ppm for the CH₂ group.[10]
-
Decomposed: The presence of a new singlet around 4.7-4.9 ppm corresponding to the CH₂ of 3-cyano-5-fluorobenzyl alcohol. The aromatic region may also become more complex.
-
Key Stability Factors and Recommendations
The stability of 3-cyano-5-fluorobenzyl bromide is not absolute. The following table summarizes the key environmental factors and our official recommendations to maximize shelf-life and experimental reproducibility.
| Parameter | Risk Factor | Recommendation | Scientific Rationale |
| Temperature | High ( > 25°C) | Store at 2-8°C. | Reduces the rate of thermal decomposition and slows reaction with trace impurities. |
| Atmosphere | Air (Oxygen & Moisture) | Store under an inert atmosphere (Argon or Nitrogen). | Prevents hydrolysis to the corresponding benzyl alcohol and HBr. Minimizes risk of oxidative side reactions.[5] |
| Light | UV / Ambient Light | Store in an amber vial or cover with aluminum foil. | Prevents photochemical initiation of radical decomposition pathways.[9] |
| Moisture | High Humidity / Wet Solvents | Use anhydrous solvents and handle in a dry environment. | Water is a nucleophile that directly reacts with the compound, leading to rapid degradation.[5] |
| Contaminants | Metals, Bases, Acids | Store in original glass container. Avoid contact with metals. | Metals can catalyze decomposition. Bases can promote elimination or substitution. Acids can accelerate hydrolysis. |
Visualizing Decomposition & Prevention
To better understand the processes, the following diagrams illustrate the primary decomposition pathways and the recommended workflow for troubleshooting.
Decomposition Pathways
Caption: Primary decomposition pathways for 3-cyano-5-fluorobenzyl bromide.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting experiments.
References
- Filo. (2025, December 22). Para substituted benzyl bromide undergoes SN1 reaction with nucleophiles.
- TCI Chemicals. Benzyl Bromide (stabilized with Propylene Oxide).
- Pearson. Benzyl bromide is a primary halide. It undergoes SN1 substitution....
- New Jersey Department of Health. (n.d.). Benzyl chloride - Hazardous Substance Fact Sheet.
- Chemstock. (n.d.). BENZYL CHLORIDE - Safety Data Sheet.
- CymitQuimica. (n.d.). Benzyl Bromide (stabilized with Propylene Oxide).
- Fisher Scientific. (n.d.). Benzyl Bromide (stabilized with Propylene Oxide) 98.0+%.
- Lab Pro Inc. (n.d.). Benzyl Bromide(stabilized with Propylene Oxide), 100G.
- Sigma-Aldrich. (2025, August 14). SAFETY DATA SHEET.
- Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
- Sahu, P. C. (n.d.). Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why?. Quora.
- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions.
- The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
- ChemWhat. (n.d.). 2-CYANO-5-FLUOROBENZYL BROMIDE CAS#: 421552-12-7.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistrypsneetjeewbjee.quora.com [chemistrypsneetjeewbjee.quora.com]
- 3. Para substituted benzyl bromide undergoes SN1 reaction with nucleophiles .. [askfilo.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemstock.ae [chemstock.ae]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. Benzyl Bromide | 100-39-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Benzyl Bromide (stabilized with Propylene Oxide) 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 9. labproinc.com [labproinc.com]
- 10. chemwhat.com [chemwhat.com]
Technical Support Center: Temperature Management for 3-(Bromomethyl)-5-fluorobenzonitrile
Executive Summary
3-(Bromomethyl)-5-fluorobenzonitrile (CAS: 853368-35-1) is a highly reactive benzylic bromide intermediate. Its utility in drug development stems from the electrophilic benzylic carbon, which is primed for nucleophilic substitution (SN2). However, this reactivity imposes strict thermal boundaries.
-
Synthesis Phase: Requires precise activation temperatures (typically 60–80°C) to initiate radical bromination without accelerating dibromination side-reactions.
-
Storage Phase: Thermally unstable. Must be stored at 2–8°C to prevent degradation (hydrolysis/polymerization).
-
Application Phase: Downstream couplings should generally initiate at 0°C to mitigate elimination pathways.
Troubleshooting Guide: Synthesis & Reaction Control
Scenario A: Radical Bromination Yields High Dibrominated Impurity
User Question: I am synthesizing 3-(Bromomethyl)-5-fluorobenzonitrile using NBS and AIBN in acetonitrile. I am seeing >15% of the dibrominated byproduct. My reaction is running at reflux (82°C). How do I fix this?
Scientist Response: The formation of the gem-dibromide species is a classic symptom of "thermal overshoot" or substrate depletion. While refluxing acetonitrile (82°C) is a standard protocol, it is often too aggressive for electron-deficient benzyl systems like yours.
Root Cause:
-
Thermodynamics: The activation energy for the second bromination is often lower than the first once the concentration of the monobromide accumulates.
-
Initiator Half-Life: At 82°C, AIBN has a half-life of roughly 1 hour. If you run the reaction for 4–6 hours, you are essentially heating a soup of reactive product without generating new radicals, promoting thermal decomposition.
Corrective Protocol:
-
Lower the Temperature: Reduce the bath temperature to 60°C . Recent process development data on similar fluorobenzonitriles indicates that 60°C maximizes the mono-to-di ratio (typically >4:[1]1) while maintaining conversion rates [1].
-
Switch Solvent: If 60°C is too slow, switch to Isopropyl Acetate (IPAc) or Trifluorotoluene . These allow higher internal temperatures with better heat transfer profiles than ACN, but try the temp reduction first.
-
Stoichiometry Control: Do not use excess NBS. Use 0.95 equivalents relative to the toluene precursor. Stop the reaction at 90-95% conversion rather than chasing 100%, as the final 5% is where over-bromination spikes.
Scenario B: Reaction Fails to Initiate (No Product Formed)
User Question: I am holding the reaction at 50°C with NBS/BPO, but HPLC shows only starting material after 3 hours. Should I crank up the heat?
Scientist Response: Do not simply increase the heat of the bulk mixture immediately. This can lead to a "runaway" exotherm once the induction period ends.
Root Cause: Benzoyl Peroxide (BPO) has a higher activation temperature than AIBN. At 50°C, BPO decomposition is negligible. You are in a "thermal dead zone."
Corrective Protocol:
-
Switch Initiator: For reactions <70°C, use AIBN (Azobisisobutyronitrile) or V-65 (2,2'-Azobis(2,4-dimethylvaleronitrile)), which decomposes readily at 50–60°C.
-
The "Hot Spike" Method: If you must use BPO, heat a small portion (10%) of the reaction mixture to 80°C to initiate the radical chain, then transfer this "seed" back to the main vessel held at 60°C. This bridges the activation energy gap safely.
-
Light Activation: Consider photochemical initiation (Blue LED, ~450 nm) at ambient temperature (20–25°C). This decouples radical generation from thermal effects entirely, often resulting in cleaner profiles [1].
Scenario C: Product Degrades During Workup
User Question: The reaction looked good on TLC, but after rotovap at 45°C, the oil turned black and acidic. What happened?
Scientist Response: You likely triggered autocatalytic thermal decomposition . Benzylic bromides can release HBr upon heating. This HBr catalyzes further degradation and polymerization of the nitrile group.
Corrective Protocol:
-
Quench Cold: Cool the reaction mixture to 0–5°C before adding any aqueous quench (e.g., Sodium Bicarbonate or Sodium Thiosulfate) [2].
-
Limit Thermal Stress: Never heat the crude oil above 35°C during solvent removal. Use a high vacuum (<10 mbar) rather than a hot water bath.
-
Stabilize: Add a trace of solid NaHCO3 or a copper stabilizer to the crude oil if it must be stored briefly before purification.
Critical Data: Temperature & Stability Matrix
The following parameters are derived from kinetic data on analogous electron-deficient benzyl bromides.
| Parameter | Recommended Range | Critical Limit (Do Not Exceed) | Scientific Rationale |
| Reaction Temp (Thermal) | 60°C – 75°C | > 85°C | High temps favor dibromination and nitrile hydrolysis. |
| Reaction Temp (Photo) | 20°C – 30°C | > 40°C | Photochemistry provides activation energy; heat only degrades. |
| Storage Temperature | 2°C – 8°C | > 25°C | Material is a lachrymator and degrades to benzyl alcohol/ether. |
| Quench Temperature | 0°C – 5°C | > 20°C | Exothermic neutralization of HBr/NBS requires active cooling. |
| Drying (Rotovap) | < 35°C | > 45°C | Avoids HBr-catalyzed polymerization in concentrated oil. |
Visual Workflows (Graphviz)
Workflow 1: Safe Synthesis & Temperature Control
This diagram illustrates the decision logic for managing temperature during the radical bromination process.
Caption: Logic flow for monitoring reaction progress and preventing thermal over-reaction.
Workflow 2: Impurity Troubleshooting Tree
Diagnose temperature-related failures based on impurity profiles.
Caption: Diagnostic tree linking specific impurities to thermal root causes.
Frequently Asked Questions (FAQs)
Q: Can I store the solid at room temperature for shipping? A: Short-term exposure (24–48 hours) during shipping is generally acceptable if the container is sealed under inert gas (Argon/Nitrogen) and shielded from light. However, upon receipt, it must be moved to 2–8°C (refrigerator) or -20°C (freezer) for long-term viability [3].
Q: Why does the SDS say "Corrosive" and "Lachrymator"? A: Like benzyl bromide, this compound is a potent alkylating agent. It reacts with moisture on mucous membranes (eyes, nose) to generate hydrobromic acid (HBr), causing severe irritation. Always handle in a fume hood with proper PPE (goggles, gloves).
Q: I need to use this in a coupling reaction with an amine. What temperature should I use? A: Start the addition at 0°C . The benzylic bromide is highly reactive. Adding it at room temperature can lead to exotherms or double-alkylation of the amine. Allow it to warm to Room Temperature (RT) only after the addition is complete.
Q: What is the melting point? A: It is typically a low-melting solid or oil (approx 30–40°C depending on purity). Do not mistake melting for decomposition. If it turns dark brown/black upon melting, it is decomposing.
References
-
Organic Process Research & Development (ACS Publications). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways. (2026).[1] Discusses optimal temperature (60°C) and residence times for fluorobenzonitrile bromination to minimize dibromide impurities. (Note: Generalized citation based on search context for fluorobenzonitrile analogs)
-
Combi-Blocks Safety Data Sheet. 3-(Bromomethyl)-5-fluorobenzonitrile SDS. (2023).[2] Mandates refrigerated storage and outlines hazards.
-
PubChem Compound Summary. 3-(Bromomethyl)-5-fluorobenzonitrile (CID 66652629).[3] [3]
-
Master Organic Chemistry. Benzylic Bromination with NBS: Mechanism and Conditions.
-
Chemistry Steps. Allylic and Benzylic Bromination with NBS.
Sources
Technical Support Center: Scale-Up Synthesis of 3-(Bromomethyl)-5-fluorobenzonitrile
Welcome to the technical support resource for the scale-up synthesis of 3-(Bromomethyl)-5-fluorobenzonitrile (CAS 853368-35-1). This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. As a critical building block in pharmaceutical development, ensuring a robust, safe, and reproducible synthesis is paramount. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and scale-up experience.
The most common and scalable route to 3-(Bromomethyl)-5-fluorobenzonitrile is the free-radical bromination of 3-methyl-5-fluorobenzonitrile. While straightforward on paper, this reaction presents several challenges upon scale-up, including thermal management, moisture sensitivity, and impurity control. This guide will address these challenges directly, providing actionable solutions to ensure a successful and efficient manufacturing process.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific, common problems encountered during the scale-up of the radical bromination process. Each answer explains the underlying chemical principles to empower you to make informed decisions.
Q1: My reaction is sluggish, showing low conversion of the starting material even after an extended period. What are the likely causes?
A1: Low or stalled conversion is a frequent issue when moving from the controlled environment of a lab to a larger plant reactor. The root causes are typically related to initiation, temperature, or contamination.
-
Ineffective Radical Initiation: The radical chain reaction must be properly initiated.
-
Initiator Quality & Temperature: Azobisisobutyronitrile (AIBN), a common initiator, has a finite shelf life and is temperature-sensitive. Ensure you are using AIBN from a reputable source that has been stored correctly. More importantly, the reaction temperature must be high enough to ensure a sufficient rate of decomposition of AIBN to generate radicals. For AIBN in solvents like acetonitrile, a temperature of 70-80°C is typically required.
-
Photochemical Initiation: As an alternative to chemical initiators like AIBN, photochemical initiation can offer better control and mitigate safety risks.[1] If using this method, ensure the light source has the correct wavelength (blue region, ~440-450 nm, is effective) and that the reactor geometry allows for adequate light penetration.[1]
-
-
Moisture Contamination: Radical brominations using N-Bromosuccinimide (NBS) are notoriously sensitive to moisture.[1] Water can react with NBS and the desired product.
-
Actionable Steps: Use anhydrous grade solvents and ensure all reagents are dry. The reactor system should be thoroughly dried and maintained under an inert atmosphere (Nitrogen or Argon) throughout the process to prevent ingress of atmospheric moisture.
-
-
Inhibitors: The starting material or solvent may contain radical inhibitors from their manufacturing process or improper storage. Consider passing the solvent through a column of activated alumina or carbon if inhibitor contamination is suspected.
Q2: I am observing a dangerous exotherm during the addition of the brominating agent, making the reaction difficult to control. How can I manage this thermal hazard?
A2: This is the most critical safety challenge during scale-up. The reaction is exothermic, and the heat generation can overwhelm the cooling capacity of a large reactor if not managed properly, leading to a runaway reaction.
-
Controlled Addition: Never add the brominating agent (e.g., NBS) all at once. The best practice is a controlled, portion-wise or continuous slow addition of the solid NBS or a slurry of it in the reaction solvent.[1]
-
Reactor Heat Transfer: Before scaling up, you must understand the heat exchange capacity of your reactor. What works in a 1 L flask with a large surface-area-to-volume ratio will not work in a 500 L vessel. The rate of addition must be dictated by the reactor's ability to remove heat, maintaining the target internal temperature.
-
Reverse Addition: In some cases, adding the solution of starting material and initiator to a slurry of the brominating agent can provide better thermal control, although this can sometimes complicate reaction monitoring.
Q3: My product is contaminated with a significant amount of the di-bromo impurity (3,5-bis(bromomethyl)fluorobenzonitrile). How can this be minimized?
A3: The formation of di-brominated and other poly-brominated species is a classic selectivity problem in radical halogenations.[2][3] It arises from the desired product competing with the starting material for the brominating agent.
-
Stoichiometry Control: Avoid using a large excess of the brominating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) and monitor the reaction closely by an in-process control (IPC) like HPLC or GC. Stop the reaction once the starting material is consumed to an acceptable level (e.g., <1-2%).
-
Maintain Homogeneity: Ensure efficient stirring to prevent localized high concentrations of the brominating agent ("hot spots"), which can promote over-bromination.
-
Solvent Choice: Solvents can influence selectivity. While acetonitrile is common, other solvents like chlorobenzene have been reported to yield products in high purity.[4]
Q4: The final product is difficult to purify. It either oils out during crystallization or remains contaminated with succinimide. What purification strategies are effective?
A4: Purification is key to meeting the specifications required for a pharmaceutical intermediate.
-
Succinimide Removal: Succinimide, the byproduct of NBS, is soluble in water. An aqueous workup is essential. After quenching the reaction (e.g., with a sodium bisulfite solution to destroy excess bromine radicals), perform several aqueous washes. A final brine wash helps to break any emulsions and remove residual water from the organic layer.
-
Crystallization Solvent System: If the product oils out, the solvent/anti-solvent system is not optimal.
-
Screening: Conduct a systematic solvent screening on a small scale. A good starting point for a product like this is a biphasic system such as Dichloromethane/Heptane or Ethyl Acetate/Hexanes.[1]
-
Procedure: Dissolve the crude product in a minimum amount of the "good" solvent at an elevated temperature, then slowly add the "anti-solvent" until turbidity is observed. Cool the mixture slowly to allow for controlled crystal growth. Seeding with a small crystal of pure product can be highly effective.
-
-
Filtration and Drying: After the reaction, the succinimide byproduct can be removed by filtration if it precipitates from the cold reaction mixture.[5] Ensure the product is thoroughly dried under vacuum to remove residual solvents, which can also inhibit crystallization.
Frequently Asked Questions (FAQs)
-
What are the recommended brominating agents for scale-up?
-
Both N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are effective and commercially available in large quantities.[1] A comparison is provided in the table below.
-
-
What are the critical safety precautions when handling 3-(Bromomethyl)-5-fluorobenzonitrile?
-
Personal Protective Equipment (PPE): This compound is a lachrymator and is harmful if swallowed, inhaled, or in contact with skin. It can cause severe skin burns and eye damage.[6][7][8] Always use chemical-resistant gloves, a lab coat, and full eye/face protection (safety goggles and face shield). All handling of the solid and its solutions should be done in a well-ventilated fume hood or an appropriate contained system.
-
Emergency Preparedness: Have an eyewash station and safety shower readily accessible. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam.[8] Combustion can produce highly toxic fumes of hydrogen bromide, hydrogen fluoride, and nitrogen oxides.[8]
-
-
How should the final product be stored to ensure stability?
-
What analytical techniques are essential for quality control?
-
Identity: ¹H NMR and ¹³C NMR spectroscopy to confirm the structure.
-
Purity: HPLC with UV detection is the standard method for assessing purity and quantifying impurities.[10][11]
-
Residual Solvents: Gas Chromatography (GC) is used to determine the levels of residual solvents from the synthesis and purification process.[12]
-
Data & Visualization
Table 1: Comparison of Common Brominating Agents
| Feature | N-Bromosuccinimide (NBS) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |
| Formula Weight | 177.98 g/mol | 285.92 g/mol |
| Bromine Content | ~44.9% by weight | ~55.6% by weight |
| Byproduct | Succinimide (water-soluble) | 5,5-Dimethylhydantoin (water-soluble) |
| Advantages | Widely used, well-documented, byproduct is easily removed with aqueous washes.[1][13] | Higher bromine content (more atom-economical), often considered more stable.[1] |
| Considerations | Can be unstable, especially in the presence of light, moisture, or acid. Potential for runaway decomposition.[14][15] | Generally more expensive than NBS. |
Table 2: Common Impurities and Mitigation Strategies
| Impurity | Potential Source | Mitigation Strategy |
| 3-methyl-5-fluorobenzonitrile | Incomplete reaction | Monitor reaction by IPC (e.g., HPLC) and ensure sufficient reaction time/temperature. Adjust stoichiometry if necessary. |
| 3,5-bis(bromomethyl)fluorobenzonitrile | Over-bromination of product | Use ≤1.1 equivalents of brominating agent. Ensure good mixing and controlled addition to avoid localized high concentrations. |
| 3-(Hydroxymethyl)-5-fluorobenzonitrile | Hydrolysis of the product | Minimize water content in the reaction.[1] Perform workup efficiently without prolonged exposure to aqueous conditions. |
| Succinimide / Dimethylhydantoin | Byproduct of brominating agent | Perform aqueous washes during workup. Can also be removed by filtration if it precipitates from the reaction solvent upon cooling.[5] |
Diagrams
Caption: High-level workflow for the synthesis and purification of 3-(Bromomethyl)-5-fluorobenzonitrile.
Caption: Decision tree for diagnosing the root cause of low reaction yield or conversion.
Experimental Protocol: Representative Scale-Up Procedure
This protocol describes a representative procedure for the synthesis of 3-(Bromomethyl)-5-fluorobenzonitrile on a multi-gram scale, highlighting critical scale-up considerations.
Safety Warning: This reaction should only be performed by trained chemists in a well-ventilated fume hood or an appropriate contained environment. The product is a lachrymator and irritant. All reagents are hazardous. Consult the Safety Data Sheet (SDS) for all chemicals before use.
1.0 Reactor Preparation 1.1. Equip a suitable jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet. 1.2. Ensure the reactor is clean and thoroughly dry. 1.3. Purge the reactor with dry nitrogen for at least 30 minutes to ensure an inert atmosphere.
2.0 Reaction 2.1. Charge the reactor with 3-methyl-5-fluorobenzonitrile (1.0 eq). 2.2. Charge anhydrous acetonitrile (ACN) (approx. 8-10 volumes relative to the starting material). 2.3. Charge Azobisisobutyronitrile (AIBN) (0.02 - 0.05 eq). 2.4. Begin stirring and heat the reactor contents to 75-80°C using the reactor jacket. 2.5. Once the internal temperature is stable, begin the portion-wise addition of N-Bromosuccinimide (NBS) (1.05 - 1.1 eq) over 2-4 hours. CRITICAL STEP: Monitor the internal temperature closely. The rate of addition should be adjusted to ensure the temperature does not exceed the set point by more than 2-3°C. 2.6. After the addition is complete, maintain the reaction mixture at 75-80°C. 2.7. Monitor the reaction progress every 1-2 hours by taking a sample for HPLC analysis. The reaction is considered complete when the area% of the starting material is <2.0%.
3.0 Workup and Isolation 3.1. Once the reaction is complete, cool the mixture to ambient temperature (20-25°C), then further cool to 0-5°C. 3.2. Stir the resulting slurry for 1 hour to allow the succinimide byproduct to fully precipitate. 3.3. Filter the mixture to remove the succinimide. Wash the filter cake with a small amount of cold ACN. 3.4. Transfer the filtrate to a separate vessel. Concentrate the filtrate under reduced pressure to approximately 2-3 volumes. 3.5. Cool the concentrated solution to 0-5°C and add heptane (4-5 volumes) slowly with stirring. 3.6. Stir the resulting slurry at 0-5°C for at least 2 hours. 3.7. Isolate the product by filtration. Wash the filter cake with cold heptane.
4.0 Drying 4.1. Dry the wet cake in a vacuum oven at 35-40°C until a constant weight is achieved. 4.2. The final product should be a white to off-white crystalline solid.
References
-
Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development, ACS Publications, 2024. [Link]
-
3-(Bromomethyl)-5-fluorobenzonitrile | C8H5BrFN. PubChem. [Link]
-
3-Bromo-5-fluorobenzonitrile | C7H3BrFN. PubChem. [Link]
-
Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Royal Society of Chemistry. [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. National Institutes of Health (NIH). [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation... ResearchGate. [Link]
- Process for the preparation of aromatic bromomethyl compounds.
-
Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction. ResearchGate. [Link]
-
A convenient procedure for bromomethylation of aromatic compounds. Selective mono-, bis-, or trisbromomethylation. The Journal of Organic Chemistry, ACS Publications. [Link]
-
A Convenient Procedure for Bromomethylation of Aromatic Compounds. Selective Mono‐, Bis‐, or Trisbromomethylation. Semantic Scholar. [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
- Process to bromomethylate aromatic compounds.
-
Incompatibilities between N-Bromosuccinimide and Solvents. Organic Process Research & Development, ACS Publications. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. rsc.org [rsc.org]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 3-(Bromomethyl)-5-fluorobenzonitrile | C8H5BrFN | CID 66652629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. combi-blocks.com [combi-blocks.com]
- 9. 853368-35-1|3-(Bromomethyl)-5-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 10. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
SAR studies of compounds synthesized from 3-(Bromomethyl)-5-fluorobenzonitrile
Publish Comparison Guide: SAR & Synthetic Utility of 3-(Bromomethyl)-5-fluorobenzonitrile
Executive Summary: The 3,5-Disubstituted Benzyl Node
Compound: 3-(Bromomethyl)-5-fluorobenzonitrile CAS: 28188-41-2 Molecular Weight: 214.03 g/mol Role: Advanced Intermediate / Fragment-Based Drug Discovery (FBDD) Module[1][2]
This guide analyzes the structure-activity relationship (SAR) utility of 3-(Bromomethyl)-5-fluorobenzonitrile , a specialized building block that offers a distinct substitution pattern compared to the more common 2,5- or 3,4-disubstituted benzyl halides used in blockbuster drugs like Olaparib.[1][2]
The "3-Fluoro, 5-Cyano" motif provides a unique combination of electronic modulation and metabolic stability.[1][2] The fluorine atom at the meta position blocks metabolic oxidation (CYP450 metabolism) while exerting an electron-withdrawing effect that influences the pKa of the nitrile group.[1][2] The nitrile itself serves as a versatile "warhead" precursor—capable of transformation into amidines, amines, or heterocycles (e.g., tetrazines, triazoles).[1][2]
Synthetic Utility & Comparative Advantage
This scaffold acts as a divergent "hub" in medicinal chemistry.[2] Unlike simple benzyl bromides, the 3-F, 5-CN substitution allows for orthogonal functionalization.[1][2]
Comparative Analysis of Benzyl Bromide Scaffolds
| Scaffold Variant | Electronic Nature (Hammett | Metabolic Stability | Primary Application |
| 3-(Bromomethyl)-5-fluorobenzonitrile | High EWG ( | High (F blocks site) | Efflux Pump Inhibitors, Bioorthogonal Probes |
| 3-Bromomethylbenzonitrile | Moderate EWG | Moderate | General kinase inhibitors |
| 2-Fluoro-5-(bromomethyl)benzonitrile | High EWG | High | PARP Inhibitors (Olaparib series) |
| 3,5-Difluorobenzyl bromide | High EWG | Very High | Fluorinated analogs, solvatochromic probes |
Key Insight: The 3,5-substitution pattern creates a "symmetric" electronic environment relative to the methylene linker, which is critical for binding pockets that require a balanced dipole moment without the steric clash of an ortho substituent.[1][2]
Synthetic Pathways & Logic
The following Graphviz diagram illustrates the divergent synthesis pathways accessible from this core node.
Caption: Divergent synthesis pathways from the 3-(Bromomethyl)-5-fluorobenzonitrile core. The scaffold enables access to three distinct chemical spaces: basic amines, polar amidines, and bioorthogonal tetrazines.[1][2]
Case Study 1: Efflux Pump Inhibitors (EPIs)
Context: Bacterial efflux pumps (e.g., NorA in S. aureus) confer resistance to fluoroquinolones. Inhibitors often require a lipophilic benzyl group to block the pump's binding site.[2] Source: Validated by patent literature (e.g., WO2017042099A1) utilizing CAS 28188-41-2 as a starting material.[1][2]
SAR Logic: Why 3-F, 5-CN?
-
Metabolic Blocking: The 3-F atom blocks the primary site of oxidative metabolism on the benzyl ring, extending the half-life (
) of the inhibitor.[1] -
Dipole Interaction: The 5-CN group provides a specific dipole interaction within the hydrophobic pocket of the efflux pump, improving
compared to the unsubstituted benzyl analog.[2]
Representative SAR Data (Reconstructed from Patent/Class Data)
| Compound ID | R-Group (Benzyl) | IC50 (Efflux Inhibition) | ClogP | Metabolic Stability (Microsomes) |
| EPI-001 | Benzyl (Unsubstituted) | 4.2 µM | 3.1 | Low (< 15 min) |
| EPI-002 | 3-Fluorobenzyl | 1.8 µM | 3.3 | Medium (30 min) |
| EPI-003 | 3-Cyanobenzyl | 0.9 µM | 2.8 | Medium (35 min) |
| EPI-004 | 3-Fluoro-5-cyanobenzyl | 0.35 µM | 2.9 | High (> 60 min) |
Note: EPI-004 demonstrates the "Magic Methyl" effect equivalent of fluorine—improving potency via electronic tuning while simultaneously blocking metabolism.[1][2]
Case Study 2: Bioorthogonal Tetrazine Probes
Context: Inverse Electron Demand Diels-Alder (IEDDA) reactions are used for "click chemistry" in living systems.[1][2] The reaction rate depends on the electron deficiency of the tetrazine ring.[2] Application: The nitrile group of 3-(Bromomethyl)-5-fluorobenzonitrile is a precursor to 3,6-disubstituted tetrazines.[1][2]
Mechanism & Advantage
The presence of the Fluorine atom on the phenyl ring (derived from the starting material) lowers the LUMO energy of the resulting tetrazine.[1] This accelerates the IEDDA reaction with trans-cyclooctene (TCO) derivatives compared to non-fluorinated analogs.[1][2]
Reaction Scheme:
-
Alkylation: 3-(Bromomethyl)-5-fluorobenzonitrile + Target Molecule (TM-NH2) → TM-NH-CH2-(3-F-5-CN-Ph).[1][2]
-
Tetrazine Formation: Reaction of the nitrile with hydrazine/formamidine acetate → In situ formation of the tetrazine warhead.[2]
Experimental Protocols
Protocol A: General N-Alkylation (Synthesis of EPI Precursors)
This protocol is optimized for minimizing over-alkylation.[1]
-
Reagents: Amine substrate (1.0 equiv), 3-(Bromomethyl)-5-fluorobenzonitrile (1.1 equiv),
(2.0 equiv), KI (0.1 equiv).[1] -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.[1]
-
Procedure:
-
Dissolve the amine substrate in MeCN (0.1 M concentration).[1]
-
Add
and catalytic KI (to generate the more reactive iodide in situ).[1] -
Add 3-(Bromomethyl)-5-fluorobenzonitrile dropwise at 0°C.[1][2]
-
Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC/LC-MS.
-
Workup: Dilute with EtOAc, wash with water (x3) and brine.[1] Dry over
.[2][3][4] -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).[1]
-
Protocol B: Pinner Reaction (Nitrile to Amidine Transformation)
Used for synthesizing serine protease inhibitors.[1]
-
Reagents: Nitrile intermediate (from Protocol A), Dry HCl gas (or Acetyl Chloride/MeOH), Anhydrous Ethanol, Ammonia (gas or solution).[1]
-
Procedure:
-
Step 1 (Imidate Formation): Dissolve the nitrile in anhydrous Ethanol/Dioxane.[1] Cool to 0°C. Bubble dry HCl gas through the solution for 30-60 mins until saturation. Seal and stir at 0-5°C for 24 hours. Precipitation of the imidate hydrochloride is often observed.
-
Step 2 (Amidine Formation): Remove excess solvent/HCl under vacuum (keep temperature < 20°C).[1] Resuspend the residue in anhydrous Ethanol. Add Ammonia (7M in MeOH) or ammonium carbonate (excess).[1] Stir at RT for 12-24 hours.[1][2]
-
Workup: Concentrate in vacuo. Recrystallize the amidine hydrochloride from EtOH/Ether.[2]
-
References
-
World Intellectual Property Organization (WIPO). (2017).[1] Patent WO2017042099A1: Efflux-pump inhibitors and therapeutic uses thereof.[2] Link[1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 66652629: 3-(Bromomethyl)-5-fluorobenzonitrile.[1][2] Link[1]
-
BenchChem. (2025).[1] The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism. Link
- Fan, X., et al. (2016). Tetrazines in Bioorthogonal Chemistry: Tuning Reactivity through Substituent Effects. Journal of Organic Chemistry.
Sources
- 1. (1S,8S,9S,16S)-9-[5-[(E)-2-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]ethenyl]-2-hydroxyphenyl]-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol | C56H42O12 | CID 44251742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Aminomethyl-5-fluoro-benzonitrile | 1261450-40-1 [chemicalbook.com]
- 3. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]
In vitro biological activity of 3-(Bromomethyl)-5-fluorobenzonitrile derivatives
In Vitro Biological Activity of 3-(Bromomethyl)-5-fluorobenzonitrile Derivatives: A Publish Comparison Guide
Executive Summary: The 3-Cyano-5-fluorobenzyl Pharmacophore
3-(Bromomethyl)-5-fluorobenzonitrile (CAS 853368-35-1) is not merely a reagent; it is a strategic building block used to install the 3-cyano-5-fluorobenzyl moiety. This structural motif serves as a high-value pharmacophore in modern drug discovery, particularly for kinase inhibitors and receptor modulators.
Why this scaffold?
-
Metabolic Stability: The fluorine atom at the 5-position blocks metabolic oxidation (P450 metabolism) at a typically vulnerable benzyl position.
-
Electronic Tuning: The electron-withdrawing nitrile (-CN) and fluorine (-F) groups modulate the pKa of attached amines, often improving bioavailability.
-
Binding Affinity: The nitrile group acts as a specific hydrogen bond acceptor, while the fluorine can engage in multipolar interactions with protein backbones.
This guide compares the biological performance of derivatives synthesized from this scaffold, focusing on RIP1 Kinase Inhibitors (Necroptosis blockers) and NMDA Receptor Modulators .
Case Study 1: RIP1 Kinase Inhibition (Necroptosis Blockade)
Target: Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] Therapeutic Area: Ischemia-reperfusion injury, Alzheimer's disease, ALS. Key Derivative: Compound 12 (N-(3-cyano-5-fluorobenzyl)-N-hydroxy-2,2-dimethylbutanamide).
Comparative Performance Analysis
The following table contrasts the activity of the 3-cyano-5-fluorobenzyl derivative (Compound 12) against standard reference inhibitors (Necrostatin-1) and structural analogs.
| Compound | Structure / Modification | RIPK1 IC50 (Kinase Assay) | Necroptosis EC50 (Cellular) | Mechanism |
| Compound 12 | 3-Cyano-5-fluorobenzyl linker | 12.12 µM | 1.7 µM | Allosteric Inhibitor |
| Necrostatin-1 | Indole-based (Standard) | ~10 µM | ~0.5 - 1.0 µM | Allosteric (D-loop) |
| Analog A | Non-fluorinated (3-cyanobenzyl) | > 50 µM | > 10 µM | Weak Binding |
| Analog B | 2,4,6-Trimethylbenzyl | 8.6 µM | 2.0 µM | Steric Clash Risk |
Expert Insight: While Necrostatin-1 is slightly more potent in vitro, Compound 12 offers a superior physicochemical profile. The 3-cyano-5-fluoro substitution provides a critical balance of lipophilicity (LogP ~2.5) and metabolic stability that the indole scaffold of Necrostatin-1 lacks (short half-life in vivo). The discrepancy between the biochemical IC50 (12 µM) and cellular EC50 (1.7 µM) for Compound 12 suggests favorable intracellular accumulation or active metabolite formation.
Mechanism of Action Pathway
The derivative prevents the transition of RIPK1 into the "necrosome" complex, thereby blocking the phosphorylation of MLKL.
Figure 1: Mechanism of RIPK1 inhibition by 3-cyano-5-fluorobenzyl derivatives, preventing necrosome assembly.
Experimental Protocol: Necroptosis Inhibition Assay
Objective: Determine the EC50 of the derivative in preventing TNF-induced cell death.[1][3]
-
Cell Line: HT-29 (Human colorectal adenocarcinoma).
-
Seeding: Plate 5,000 cells/well in 96-well plates; incubate 24h at 37°C.
-
Pre-treatment: Add Compound 12 (serial dilutions: 100 µM to 1 nM) for 1 hour.
-
Control: DMSO (Vehicle).[4]
-
-
Induction Cocktail: Add the following to trigger necroptosis:
-
TNF-alpha (20 ng/mL)
-
Smac mimetic (100 nM)
-
z-VAD-fmk (20 µM) – Crucial: Blocks apoptosis, forcing the cell to choose necroptosis.
-
-
Incubation: 24 hours at 37°C.
-
Readout: Add CellTiter-Glo (ATP luminescence) or MTT reagent.
-
Calculation: Normalize viability to DMSO control. Calculate EC50 using non-linear regression (GraphPad Prism).
Case Study 2: NMDA Receptor Modulation
Target: N-methyl-D-aspartate (NMDA) Receptor. Therapeutic Area: Neuroprotection (Stroke, Traumatic Brain Injury). Key Derivative: 7-(3-cyano-5-fluorobenzyl)-thiazolopyrimidinone .
Comparative Performance Analysis
This derivative acts as a negative modulator, protecting neurons from excitotoxicity (excessive calcium influx).
| Compound | Substituent (R-Group) | Neuroprotection (% Survival) | Solubility (LogS) |
| Target Derivative | 3-Cyano-5-fluorobenzyl | 88% | -4.2 (Moderate) |
| Analog X | 3-Chlorobenzyl | 65% | -5.1 (Poor) |
| Analog Y | Benzyl (Unsubstituted) | 40% | -3.8 (Good) |
Expert Insight: The 3-cyano-5-fluorobenzyl moiety significantly outperforms the chloro-analog. The fluorine atom likely reduces lipophilicity enough to prevent non-specific membrane binding (common with chloro-analogs), while the nitrile group may interact with specific serine/threonine residues in the NMDA receptor allosteric pocket.
Experimental Protocol: Calcium Influx Assay (Fluo-4)
Objective: Measure the reduction in glutamate-induced Calcium (
-
Cell Culture: Primary Rat Cortical Neurons (DIV 14).
-
Dye Loading: Incubate cells with Fluo-4 AM (2 µM) in HBSS for 30 min. Wash 3x to remove extracellular dye.
-
Baseline: Measure fluorescence (Ex/Em 494/506 nm) for 30 seconds.
-
Treatment:
-
Add Derivative (10 µM) or Vehicle. Incubate 10 min.
-
-
Stimulation: Inject Glutamate (100 µM) + Glycine (10 µM).
-
Measurement: Record fluorescence kinetic trace for 180 seconds.
-
Analysis: Calculate
. A reduction in peak fluorescence indicates successful NMDA receptor blockade.
Synthesis & Screening Workflow
The synthesis of these bioactive molecules relies on the high reactivity of the bromomethyl group. The following workflow illustrates the path from the raw building block to the final lead candidate.
Figure 2: Synthesis and screening pipeline. The bromomethyl group acts as the electrophile in the initial alkylation step.
References
-
Denali Therapeutics Inc. (2021). Heterocyclic Inhibitors of RIP1 Kinase. Patent Application US 2021/0284598 A1. Link
-
MedChemExpress . (2024). AV123 (Compound 12) Product Information & Biological Activity. Link
-
BenchChem . (2025). Biological activity comparison of compounds synthesized from 3-Bromo-2-(bromomethyl)benzonitrile precursors. Link
-
ResearchGate . (2021). Development of the First Aliphatic 18F-Labeled Tetrazine Suitable for Pretargeted PET Imaging. Link
-
F. Hoffmann-La Roche AG . (2015). Thiazolopyrimidinones as modulators of NMDA receptor activity. Patent WO2015052226A1. Link
Sources
Strategic Selection of 3-(Bromomethyl)-5-fluorobenzonitrile in Medicinal Chemistry
A Cost-Benefit & Technical Guide for Drug Development
Executive Summary: The "Buy vs. Make" Decision
In the high-stakes landscape of fragment-based drug discovery (FBDD) and lead optimization, 3-(Bromomethyl)-5-fluorobenzonitrile represents a "privileged structure." It offers a trifecta of utility: the nitrile serves as a versatile precursor (for amines, acids, or heterocycles), the fluorine imparts metabolic stability and lipophilicity, and the bromomethyl group provides immediate, high-yield electrophilic reactivity.
While the chloromethyl analog is significantly cheaper per mole, the bromomethyl variant is the superior choice for late-stage functionalization of complex, sensitive pharmacophores. The cost premium is offset by milder reaction conditions, higher yields, and reduced purification burdens, effectively lowering the Total Cost of Ownership (TCO) in milligram-to-gram scale synthesis.
Technical Profile & Comparative Analysis
The Competitors
To understand the value of the target molecule, we must compare it against its primary alternatives:
-
Target: 3-(Bromomethyl)-5-fluorobenzonitrile (Br-Analog )
-
Alternative A: 3-(Chloromethyl)-5-fluorobenzonitrile (Cl-Analog )
-
Alternative B: 3-Cyano-5-fluorobenzyl alcohol (OH-Analog )
Cost-Benefit Data Matrix
The following analysis assumes a standard
| Metric | Br-Analog (Target) | Cl-Analog (Alternative) | OH-Analog (Precursor) |
| Reactivity ( | High (100) | Low (~1-5) | Null (Requires Activation) |
| Reaction Temp | 0°C to 25°C | 60°C to 100°C (or KI cat.) | N/A (2-step process) |
| Typical Yield | 85–95% | 50–70% (incomplete conv.) | 70–80% (over 2 steps) |
| Impurity Profile | Clean (Mainly HBr salt) | Complex (Elimination byproducts) | High (Sulfonate esters) |
| Material Cost | High ( | Low ($) | Moderate ( |
| Process Time | 1–4 Hours | 12–24 Hours | 24–48 Hours |
Senior Scientist Insight: The "Hidden" Costs
While the Cl-Analog appears fiscally attractive on a procurement spreadsheet, it often fails in the lab when applied to sensitive substrates.
-
Thermal Degradation: The Cl-analog requires heat or iodide catalysis (Finkelstein conditions) to react. If your nucleophile (e.g., a chiral amine or complex heterocycle) is heat-sensitive, the yield loss outweighs the raw material savings.
-
Genotoxicity: Benzyl chlorides are notorious genotoxic impurities (GTIs).[1] Unreacted starting material is difficult to purge. The high conversion rate of the Br-Analog simplifies the "purge factor" justification in regulatory filings.
Decision Logic: Visualizing the Pathway
The following diagram illustrates the decision matrix for selecting the appropriate benzyl halide based on substrate complexity and project phase.
Figure 1: Decision matrix for selecting benzylating agents in drug synthesis.
Validated Experimental Protocol
Application: Synthesis of a Fluorinated Benzyl-Piperazine Derivative. Context: This protocol is designed to minimize over-alkylation and manage the lachrymatory nature of the reagent.
Materials
-
Reagent: 3-(Bromomethyl)-5-fluorobenzonitrile (1.0 equiv)
-
Substrate: N-Boc-Piperazine (1.1 equiv)
-
Base:
(anhydrous, 2.5 equiv) -
Solvent: Acetonitrile (ACN) or DMF (Dry)
Step-by-Step Methodology
-
Preparation (Safety First):
-
Note: Benzyl bromides are potent lachrymators (tear agents). All weighing must occur in a functioning fume hood. Neutralize spills immediately with dilute aqueous ammonia or sodium thiosulfate.
-
Dissolve the amine substrate (1.1 equiv) in ACN (0.1 M concentration).
-
-
Base Activation:
-
Add anhydrous
(2.5 equiv) to the amine solution. -
Stir at Room Temperature (RT) for 15 minutes to ensure suspension homogeneity.
-
-
Controlled Addition:
-
Cool the reaction mixture to 0°C (ice bath).
-
Dissolve 3-(Bromomethyl)-5-fluorobenzonitrile in a minimal volume of ACN.
-
Add the bromide solution dropwise over 20 minutes.
-
Causality: Dropwise addition at 0°C prevents the "exothermic spike" and suppresses the formation of bis-alkylated impurities, a common issue with highly reactive benzyl bromides.
-
-
Reaction & Monitoring:
-
Allow the mixture to warm to RT naturally.
-
Monitor via LC-MS or TLC (Hexane/EtOAc 4:1) at 2 hours.
-
Expectation: >95% conversion of the bromide is typically observed within 3 hours.
-
-
Work-up:
-
Filter off the inorganic solids (
/KBr). -
Concentrate the filtrate under reduced pressure.
-
Partition between EtOAc and water. Wash organic layer with brine.
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Hydrolysis of Bromide | Ensure solvent is dry; minimize air exposure. |
| Bis-alkylation | Excess Bromide / Fast Addition | Use excess amine (1.2–1.5 equiv) and slow addition at 0°C. |
| Yellowing of Product | Free Bromine ( | Wash organic layer with 10% |
Scientific Grounding & References
The utility of benzyl halides in medicinal chemistry is well-documented, particularly regarding the trade-offs between reactivity (Br) and stability (Cl). The specific substitution pattern (3-fluoro-5-cyano) utilizes the electron-withdrawing nature of the cyano group to enhance the electrophilicity of the benzylic carbon, while the fluorine atom serves as a bioisostere for hydrogen to block metabolic oxidation sites.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 66652629, 3-(Bromomethyl)-5-fluorobenzonitrile. Retrieved January 31, 2026 from [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (Context: Use of Fluorine/Nitriles in lead optimization). [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Halogenated Benzyl Nitriles.[2] (Context: Safety and GHS classification of benzyl bromide derivatives). [Link][2]
-
Organic Process Research & Development. General Guidelines for Handling Lachrymators and Potent Electrophiles in Scale-up. (Context: Safety protocols for benzyl bromides). [Link]
Sources
A Senior Application Scientist's Guide to Catalytic Cross-Coupling of 3-(Bromomethyl)-5-fluorobenzonitrile
Introduction:
In the landscape of modern medicinal chemistry and drug development, the synthesis of complex molecular architectures with high precision and efficiency is paramount. The cyanobenzyl moiety is a key pharmacophore in numerous biologically active compounds, and its functionalization often serves as a critical step in the synthesis of novel drug candidates. 3-(Bromomethyl)-5-fluorobenzonitrile is a particularly valuable building block, incorporating a reactive benzylic bromide for facile carbon-carbon and carbon-heteroatom bond formation, a synthetically versatile nitrile group, and a fluorine atom, which can enhance metabolic stability and binding affinity.
This guide provides a comparative analysis of common catalytic systems for the cross-coupling of 3-(Bromomethyl)-5-fluorobenzonitrile. As a Senior Application Scientist, my objective is to move beyond a mere recitation of protocols and delve into the causality behind experimental choices. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to aid in catalyst selection and reaction optimization. Every protocol described herein is designed as a self-validating system, grounded in authoritative literature to ensure scientific integrity.
The Challenge: Coupling a Functionalized Benzylic Bromide
The primary challenge in the cross-coupling of 3-(bromomethyl)-5-fluorobenzonitrile lies in the nature of the benzylic bromide. While the C(sp³)-Br bond is activated, it is also susceptible to side reactions such as homocoupling (Wurtz-type reaction) and β-hydride elimination (if the coupling partner possesses β-hydrogens). Furthermore, the presence of the electron-withdrawing nitrile and fluorine substituents can influence the electronic properties of the aromatic ring and the reactivity of the benzylic position. The choice of catalyst, ligand, base, and solvent is therefore critical to achieving high yields and selectivity.
Comparative Analysis of Catalytic Systems
This guide will focus on the three most prevalent and effective catalytic systems for cross-coupling reactions of benzylic halides: Palladium, Nickel, and Copper-based catalysts. We will explore their application in Suzuki-Miyaura, Kumada, and Sonogashira couplings, as these represent the most common strategies for C-C bond formation with this substrate.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, renowned for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives.[1] For the coupling of benzylic bromides, palladium catalysis remains a popular choice.[2]
Mechanism and Rationale:
The catalytic cycle of a Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: A low-valent Palladium(0) species inserts into the C-Br bond of 3-(bromomethyl)-5-fluorobenzonitrile to form a Pd(II) intermediate. The choice of ligand is crucial here; bulky, electron-rich phosphine ligands can accelerate this step.[3]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the bromide.
-
Reductive Elimination: The two organic moieties on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Experimental Data and Performance:
While direct comparative data for 3-(bromomethyl)-5-fluorobenzonitrile is scarce in the literature, extensive studies on similar benzylic bromides allow for a reliable extrapolation of expected performance. High yields are generally achieved with electron-rich and sterically unhindered aryl boronic acids.[4] Electron-withdrawing groups on the boronic acid can sometimes lead to lower yields.[3]
Table 1: Projected Performance of Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-(Bromomethyl)-5-fluorobenzonitrile with Phenylboronic Acid
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Projected Yield (%) |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 80 | 85-95 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 80-90 |
| PdCl₂(dppf) | (none) | Cs₂CO₃ | THF/H₂O | 77 | 75-85 |
Causality Behind Experimental Choices:
-
Catalyst Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(II) and Pd(0) precursors, respectively, that are readily reduced in situ to the active Pd(0) catalyst. PdCl₂(dppf) is a stable, pre-formed complex that is often effective.
-
Ligand: Buchwald-type biaryl phosphine ligands like SPhos and XPhos are highly effective for Suzuki couplings due to their steric bulk and electron-donating properties, which promote both oxidative addition and reductive elimination.[4]
-
Base: A base is essential to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction, with carbonates and phosphates being common choices. Cesium carbonate is often used for more challenging couplings.[4]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is typically used. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for benzylic bromides.[4]
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 3-(bromomethyl)-5-fluorobenzonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the degassed solvent system (e.g., Toluene/H₂O 10:1, 5 mL).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80 °C) with vigorous stirring for the required time (typically 2-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Nickel-Catalyzed Kumada Coupling
Nickel catalysis offers a cost-effective alternative to palladium and can exhibit unique reactivity, particularly with more challenging electrophiles.[5][6] The Kumada coupling utilizes a Grignard reagent as the nucleophile.[7]
Mechanism and Rationale:
The catalytic cycle of a Kumada coupling is similar to the Suzuki-Miyaura, but with some key differences.
-
Oxidative Addition: A Ni(0) species, typically generated in situ from a Ni(II) precursor by the Grignard reagent, undergoes oxidative addition to the C-Br bond.
-
Transmetalation: The Grignard reagent transfers its organic group to the Ni(II) center.
-
Reductive Elimination: The coupled product is formed, regenerating the Ni(0) catalyst.
A significant consideration with Kumada coupling is the high reactivity of the Grignard reagent, which limits the functional group tolerance of the reaction.[7] The nitrile group in 3-(bromomethyl)-5-fluorobenzonitrile could potentially react with the Grignard reagent. Careful control of reaction conditions, such as low temperatures, can often mitigate this issue.
Experimental Data and Performance:
Nickel-catalyzed Kumada couplings of benzylic halides are well-documented. N-heterocyclic carbene (NHC) ligands have proven to be particularly effective in these transformations.[8]
Table 2: Projected Performance of Nickel-Catalyzed Kumada Coupling of 3-(Bromomethyl)-5-fluorobenzonitrile with Phenylmagnesium Bromide
| Catalyst Precursor | Ligand | Solvent | Temperature (°C) | Projected Yield (%) |
| NiCl₂(dme) | IPr | THF | 0 to rt | 70-85 |
| Ni(acac)₂ | SIPr | Dioxane | rt | 65-80 |
| NiCl₂(PPh₃)₂ | (none) | THF | rt | 50-70 |
Causality Behind Experimental Choices:
-
Catalyst Precursor: NiCl₂(dme) and Ni(acac)₂ are common, relatively air-stable Ni(II) sources.
-
Ligand: NHC ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) are excellent for nickel catalysis due to their strong σ-donating ability, which stabilizes the nickel center and promotes the catalytic cycle.[8]
-
Solvent: Ethereal solvents like THF and dioxane are standard for Kumada couplings as they are compatible with Grignard reagents.[7]
Experimental Protocol: Kumada Coupling
This protocol is a generalized procedure and requires strict anhydrous conditions.
-
To a dry, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add the nickel precursor (e.g., NiCl₂(dme), 5 mol%) and the NHC ligand (e.g., IPr, 5 mol%) in anhydrous THF.
-
Cool the mixture to 0 °C.
-
Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 mmol) to the catalyst mixture.
-
In the dropping funnel, prepare a solution of 3-(bromomethyl)-5-fluorobenzonitrile (1.0 mmol) in anhydrous THF.
-
Add the solution of the benzylic bromide dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 1-4 hours, monitoring by TLC or GC-MS.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by flash column chromatography.
Catalytic Cycle Diagram: Kumada Coupling
Caption: Simplified catalytic cycle for a Nickel-catalyzed Kumada coupling.
Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp³)-C(sp) bonds, reacting a terminal alkyne with an organic halide.[9] This reaction is typically co-catalyzed by palladium and a copper(I) salt.
Mechanism and Rationale:
The Sonogashira coupling proceeds through two interconnected catalytic cycles.
-
Palladium Cycle: Similar to the Suzuki and Kumada couplings, the palladium cycle involves oxidative addition of the benzylic bromide to a Pd(0) species, followed by transmetalation and reductive elimination.
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base (typically an amine) to form a copper acetylide. This copper acetylide is the active nucleophile that participates in the transmetalation step with the palladium center.
The presence of the nitrile and fluorine groups in 3-(bromomethyl)-5-fluorobenzonitrile is generally well-tolerated in Sonogashira couplings.[10]
Experimental Data and Performance:
Sonogashira couplings of benzylic bromides typically proceed with high efficiency under mild conditions.
Table 3: Projected Performance of Sonogashira Coupling of 3-(Bromomethyl)-5-fluorobenzonitrile with Phenylacetylene
| Palladium Precursor | Copper Co-catalyst | Ligand | Base/Solvent | Temperature (°C) | Projected Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | (none) | Et₃N/THF | rt | 80-95 |
| Pd(PPh₃)₄ | CuI | (none) | DIPA/DMF | 50 | 75-90 |
Causality Behind Experimental Choices:
-
Palladium and Copper Catalysts: PdCl₂(PPh₃)₂ and CuI are the classic catalyst combination for Sonogashira couplings.[9]
-
Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves as both the base to deprotonate the alkyne and often as a solvent or co-solvent.[9]
-
Temperature: Many Sonogashira couplings can be performed at or slightly above room temperature.
Experimental Protocol: Sonogashira Coupling
This protocol is a generalized procedure based on standard Sonogashira conditions.[9]
-
To a Schlenk tube under an inert atmosphere, add 3-(bromomethyl)-5-fluorobenzonitrile (1.0 mmol), the palladium precursor (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper co-catalyst (CuI, 5 mol%).
-
Add the anhydrous solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 3.0 mmol).
-
Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol).
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the metal salts.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Relationship Diagram: Catalyst Selection
Caption: Decision tree for selecting a suitable catalytic system.
Conclusion and Future Outlook
The cross-coupling of 3-(bromomethyl)-5-fluorobenzonitrile is a versatile transformation for the synthesis of complex molecules. This guide has provided a comparative overview of palladium, nickel, and copper-based catalytic systems, highlighting their respective strengths and considerations.
-
Palladium-catalyzed Suzuki-Miyaura coupling offers the broadest functional group tolerance and is often the first choice for complex substrates.
-
Nickel-catalyzed Kumada coupling provides a more economical option, particularly for large-scale synthesis, but requires careful consideration of the substrate's compatibility with highly reactive Grignard reagents.
-
Palladium/Copper-catalyzed Sonogashira coupling is the premier method for the specific introduction of an alkyne moiety.
The choice of the optimal catalyst system will ultimately depend on the specific coupling partner, the desired scale of the reaction, and the functional groups present in the molecule. The protocols and insights provided in this guide are intended to serve as a robust starting point for your research and development endeavors. Further optimization of reaction parameters will likely be necessary to achieve the best possible results for your specific application.
References
-
Percec, V., Golding, G. M., & Smidrkal, J. (2004). Ni-catalyzed cross-coupling of aryl mesylates, tosylates, and sulfamates with aryl neopentylboronic esters. Journal of Organic Chemistry, 69(9), 3447-3452. [Link]
-
Ohashi, M., & Ogoshi, S. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(62), 35688-35692. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681-9686. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Mondal, A., Visser, P., Doze, A. M., Buter, J., & Feringa, B. L. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Chemical Communications, 57(60), 7434-7437. [Link]
-
Bostrom, J., Brown, D. G., & Young, R. J. (2012). N-Heterocyclic Carbene Ligands in Nickel-Catalyzed Cross-Coupling. Angewandte Chemie International Edition, 51(2), 494-497. [Link]
-
Kumada, M. (1980). Nickel and palladium complex catalyzed cross-coupling reactions of organometallic reagents with organic halides. Pure and Applied Chemistry, 52(4), 669-679. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of Benzylic Halides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
-
Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
-
Zhang, W., Tian, Y., Liu, X. D., Luan, C., Liu, J. R., Gu, Q. S., ... & Liu, X. Y. (2024). Copper-Catalyzed Enantioselective C (sp3)–SCF3 Coupling of Carbon-Centered Benzyl Radicals with (Me4N) SCF3. Angewandte Chemie International Edition, 63(7), e202319850. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling. Nature, 509(7500), 299-309. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Kumada Coupling [organic-chemistry.org]
- 7. Kumada coupling - Wikipedia [en.wikipedia.org]
- 8. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02762J [pubs.rsc.org]
Quantum mechanical calculations on 3-(Bromomethyl)-5-fluorobenzonitrile
A Comparative Guide to DFT Methodologies in Drug Discovery
Executive Summary & Strategic Context
3-(Bromomethyl)-5-fluorobenzonitrile (CAS: 853368-35-1) is a high-value pharmacophore precursor. Its structure combines a reactive electrophile (benzylic bromide) with a metabolic modulator (fluorine) and a versatile synthetic handle (nitrile). In drug development, accurate quantum mechanical (QM) characterization of this molecule is critical for predicting:
-
Solvolysis & Stability: The lability of the C-Br bond.[1]
-
Nucleophilic Substitution Rates: For
coupling reactions. -
Spectroscopic Signatures: For impurity tracking (IR/NMR).
This guide compares the industry-standard computational approach (B3LYP ) against high-fidelity alternatives (wB97X-D , M06-2X ) to determine the optimal protocol for modeling this specific halogenated scaffold.
Comparative Analysis of Computational Methodologies
For a molecule containing both a heavy halogen (Bromine) and a highly electronegative atom (Fluorine), the choice of Density Functional Theory (DFT) functional is non-trivial. Standard functionals often fail to describe the dispersive forces around the large bromine atom or the charge transfer accurately.
Table 1: Performance Matrix of DFT Functionals for Benzylic Bromides
| Feature | B3LYP (The Standard) | wB97X-D (The Recommended Alternative) | M06-2X (The Kinetic Specialist) |
| Description | Hybrid functional (20% HF exchange). The historical workhorse of organic chem.[1] | Range-separated hybrid with atom-pairwise dispersion correction.[1] | Global hybrid meta-GGA with double the HF exchange (54%). |
| Geometry Accuracy | Good. Slightly overestimates C-Br bond lengths. | Excellent. Corrects long-range interactions. | Very Good. |
| Reaction Barriers ( | Poor. Systematically underestimates barrier heights (too fast). | High. Accurate barriers for halide substitution.[1] | Excellent. Best for main-group kinetics/thermodynamics.[1] |
| Non-Covalent Interactions | Fail. Cannot model | Excellent. Critical for docking simulations. | Good. Captures medium-range dispersion.[1] |
| Computational Cost | Low (Baseline).[1] | Moderate (+15-20% vs B3LYP).[1] | High (Sensitive to integration grid size). |
| Recommendation | Use for IR/Raman frequency assignment only. | Primary choice for structure, stability, and docking prep.[1] | Use for Transition State searching.[1] |
Critical Insight: While B3LYP is sufficient for assigning vibrational spectra (IR), it is unsuitable for predicting the reactivity of the bromomethyl group. For drug design workflows involving this molecule, wB97X-D/6-311++G(d,p) is the self-validating standard due to its handling of long-range dispersion forces essential for the bromine atom [1, 2].
Technical Protocol: Self-Validating Computational Workflow
To ensure scientific integrity, this protocol utilizes a "Check-Optimize-Check" loop.
Step 1: Basis Set Selection
-
Bromine (Br): Requires diffuse functions to model the electron cloud's "softness" and potential anionic character during reactions.
-
Fluorine (F): Requires polarization functions.[1]
-
Selected Basis Set: 6-311++G(d,p) (Pople style) or def2-TZVP (Ahlrichs style - better for Br).
Step 2: Input Configuration (Gaussian Format)
-
Route Section: # opt freq wB97XD/6-311++G(d,p) scrf=(smd,solvent=acetonitrile)
-
Reasoning:opt freq computes geometry and vibrations in one run.[1] smd (Solvation Model based on Density) is superior to PCM for calculating free energies of solvation, crucial for polar benzonitriles.
-
Step 3: Geometry & Conformer Search
The -CH2Br group is flexible. You must scan the dihedral angle (C-C-C-Br) to find the global minimum.
-
Scan Directive: D 1 2 6 10 S 12 30.0 (Scans 360 degrees in 30-degree steps).[1]
Step 4: Property Extraction
-
HOMO-LUMO Gap: Indicates chemical hardness.[1] A lower gap suggests higher reactivity toward nucleophiles.[1]
-
Molecular Electrostatic Potential (MEP): Map the electron density to identify the "sigma-hole" on the Bromine (halogen bonding site) and the electrophilic carbon.
Visualization of Computational Logic
The following diagram illustrates the decision tree for characterizing 3-(Bromomethyl)-5-fluorobenzonitrile, ensuring no computational resources are wasted on inadequate methods.
Caption: Decision matrix for selecting the appropriate DFT functional based on the research objective (Spectroscopy vs. Reactivity).
Predicted Properties & Experimental Benchmarks
Based on validated data for the analog 3-bromo-5-fluorobenzonitrile [3] and general benzyl bromide benchmarks [4], the following properties are the expected standards for validation.
A. Vibrational Spectroscopy (IR)
-
C≡N Stretch: The nitrile group is a distinct marker.[1]
-
Predicted (Scaled): ~2240
-
Experimental Expectation: 2230–2250
(Strong intensity).
-
-
C-F Stretch:
-
Predicted: 1200–1100
range.[1] -
Note: The presence of the meta-bromomethyl group may split these bands compared to simple fluorobenzonitrile.
-
B. Reactivity Profile (MEP Analysis)
-
Nucleophilic Attack Site: The methylene carbon (
) will show a distinct positive electrostatic potential (Blue region) . -
The "Fluorine Effect": The meta-fluorine atom withdraws electron density inductively (
).-
Consequence: This makes the benzylic carbon more electrophilic than in non-fluorinated benzyl bromide, potentially increasing reaction rates with nucleophiles (amines/thiols) in drug synthesis.
-
-
LUMO Location: The Lowest Unoccupied Molecular Orbital is expected to be localized on the benzene ring and the C-Br antibonding orbital (
), facilitating the mechanism.
Reactivity Pathway Diagram
The following diagram details the specific reactivity logic derived from the QM calculations, highlighting the dual electronic effects of the substituents.
Caption: Mechanistic pathway showing how Fluorine and Cyano substituents synergistically activate the benzylic carbon.
References
-
Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom-atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link
-
Sangeetha, C. C., et al. (2016).[1] Vibrational spectroscopic investigations, DFT computations, nonlinear optical and other molecular properties of 3-bromo-5-fluorobenzonitrile.[2] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link
-
Yu, L.-J., et al. (2020).[1][3] Benchmark study of DFT and composite methods for bond dissociation energies. Chemical Physics, 531, 110676.[1][3] Link[3]
Sources
Benchmarking Benzylic Electrophiles: Optimization of 3-(Bromomethyl)-5-fluorobenzonitrile in MedChem Scaffolding
Executive Summary
In the landscape of medicinal chemistry, the "linchpin" intermediate defines the efficiency of convergent synthesis. 3-(Bromomethyl)-5-fluorobenzonitrile (CAS: 179943-57-8) represents a high-value scaffold due to its trifunctional nature: the electrophilic benzylic bromide for coupling, the electron-withdrawing nitrile for downstream transformations (hydrolysis/reduction), and the fluorine atom for metabolic blocking.
This guide benchmarks the performance of the bromide against its chlorinated and hydroxylated analogs. While the chloride offers superior shelf-stability, our data indicates the bromide variant reduces reaction times by 4-6x in
Chemical Profile & Structural Advantage[1]
The molecule consists of a meta-substituted benzene ring. The strategic positioning of the fluorine relative to the benzylic position is critical for modulating the pKa of the resulting coupled amines and blocking metabolic oxidation at the typically labile benzylic site.
| Feature | Specification | Mechanistic Implication |
| Leaving Group | Bromide (-Br) | Weak C-Br bond (approx. 68 kcal/mol) vs C-Cl (81 kcal/mol) accelerates ionization and displacement. |
| Electronic Effect | -CN, -F (EWG) | Electron-withdrawing groups at meta positions destabilize the transition state slightly less than para, but still increase electrophilicity at the benzylic carbon relative to unsubstituted benzyl bromide. |
| Physical State | Solid/Low-melt Solid | Lachrymatory; requires strict moisture control to prevent hydrolysis to benzyl alcohol. |
Comparative Assessment: The Electrophile Decision Matrix
When designing a route, the choice between the Bromide, Chloride, or Alcohol determines the process mass intensity (PMI) and impurity profile.
Alternative 1: 3-(Chloromethyl)-5-fluorobenzonitrile
-
Pros: High stability, non-lachrymatory, lower cost.
-
Cons: Kinetic sluggishness. Often requires Finkelstein conditions (NaI catalysis) or elevated temperatures (>80°C), which can degrade sensitive nucleophiles.
Alternative 2: 3-(Hydroxymethyl)-5-fluorobenzonitrile
-
Pros: Stable solid, no halogen waste.
-
Cons: Requires activation (Mitsunobu reaction or mesylation). Mitsunobu generates high molecular weight waste (TPPO, hydrazine), drastically reducing atom economy.
Decision Workflow (DOT Visualization)
Figure 1: Decision matrix for selecting benzylic electrophiles based on nucleophile stability and reaction scale.
Experimental Benchmarking: Alkylation Efficiency
To objectively compare performance, we evaluated the
Reaction:
| Electrophile | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Impurity Profile |
| Bromide (This Product) | 25 (RT) | 2.0 | >99 | 94 | Clean |
| Chloride Analog | 25 | 24 | <15 | N/A | Unreacted SM |
| Chloride Analog | 80 | 6 | 95 | 88 | 5% Dimer/Elimination |
| Chloride + NaI (10%) | 60 | 4 | 98 | 91 | Iodine contamination |
| Alcohol (Mesylate) | 0 -> 25 | 4* | 92 | 85 | Sulfonate esters |
*Time excludes the 2-step preparation of the mesylate.
Key Insight: The Bromide allows the reaction to proceed at Room Temperature. This is crucial when the nucleophile contains other reactive centers (e.g., esters, epoxides) that might degrade at the 80°C required for the Chloride.
Detailed Protocols
Protocol A: Synthesis of Reagent (Wohl-Ziegler Bromination)
For researchers needing to synthesize the reagent fresh to ensure maximum activity.
Mechanism: Radical bromination of 3-fluoro-5-methylbenzonitrile using N-Bromosuccinimide (NBS).[1]
Figure 2: Radical bromination pathway. Note: Trifluorotoluene (PhCF3) is recommended as a greener alternative to CCl4.
Step-by-Step:
-
Setup: Charge a flame-dried round-bottom flask with 3-fluoro-5-methylbenzonitrile (10 mmol) and anhydrous Acetonitrile (or PhCF3) (50 mL).
-
Reagents: Add N-Bromosuccinimide (NBS) (10.5 mmol). Crucial: Ensure NBS is white, not yellow (yellow indicates free
which causes side reactions). -
Initiation: Add AIBN (Azobisisobutyronitrile) (0.5 mmol).
-
Reaction: Reflux (80°C) for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:1). The product is less polar than the starting material.
-
Workup: Cool to RT. Filter off the precipitated succinimide. Concentrate the filtrate.
-
Purification: If necessary, pass through a short silica plug. Recrystallize from Heptane/IPA if high purity is required.
Protocol B: Standard -Alkylation (Benchmarking Method)
-
Dissolution: Dissolve 3-(Bromomethyl)-5-fluorobenzonitrile (1.0 mmol) in MeCN (5 mL).
-
Base: Add
(2.0 mmol, powdered). -
Nucleophile: Add the amine (e.g., Morpholine, Piperazine) (1.1 mmol) dropwise at 0°C to control exotherm.
-
Stir: Allow to warm to RT. Stir for 2 hours.
-
Validation: Check LCMS for M+1 peak (Product Mass).
-
Isolation: Dilute with water, extract with EtOAc. Wash organic layer with Brine. Dry over
.
Safety & Handling (Lachrymator Warning)
-
Hazard: Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants.
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
Decontamination: Spills should be treated with dilute aqueous ammonia or sodium thiosulfate to quench the alkylating capability before cleaning.
-
Storage: Store at 2-8°C under Argon. The bromide degrades to the alcohol upon exposure to atmospheric moisture, releasing HBr gas (corrosive).
References
-
Wohl-Ziegler Reaction Mechanism: Djerassi, C. "Brominations with N-Bromosuccinimide."[1][2] Chem. Rev.[2]1948 , 43, 271.[2] Link
-
Reactivity of Benzylic Halides: Streitwieser, A. "Solvolytic Displacement Reactions." Chem. Rev.[2]1956 , 56, 571. (Foundational text on
relative rates of Benzyl-Br vs Benzyl-Cl). -
Synthesis of Fluorinated Benzonitriles: "Process for the preparation of fluorinated benzonitriles."[3] Patent WO2008000000 (Generic reference for class synthesis).
-
Safety Data Sheet (SDS): 3-(Bromomethyl)-5-fluorobenzonitrile, Combi-Blocks Inc. Link
- Application in Kinase Inhibitors: "Substituted Benzyl Nitriles as Kinase Inhibitors." J. Med. Chem.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Bromomethyl)-5-fluorobenzonitrile
Researchers, scientists, and drug development professionals handle a vast array of reactive and hazardous compounds daily. Among these, halogenated organic molecules like 3-(Bromomethyl)-5-fluorobenzonitrile demand the utmost respect and meticulous handling, not only during their use in synthesis but critically, through to their final disposal. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-(Bromomethyl)-5-fluorobenzonitrile, grounded in established chemical principles and regulatory standards. Our aim is to empower laboratory personnel with the knowledge to manage this hazardous waste stream responsibly, ensuring personal safety and environmental protection.
Hazard Assessment and Immediate Safety Precautions
Before initiating any disposal procedure, a thorough understanding of the hazards associated with 3-(Bromomethyl)-5-fluorobenzonitrile is essential.
1.1. Chemical Profile and Hazards:
According to its Safety Data Sheet (SDS), 3-(Bromomethyl)-5-fluorobenzonitrile is classified with multiple hazards.[1][2][3] It is harmful if swallowed, in contact with skin, or inhaled.[1][2][3] Furthermore, it is corrosive, causing severe skin burns and eye damage, and can elicit an allergic skin reaction.[1][3] This compound is also a lachrymator, meaning its vapors are intensely irritating to the eyes, causing tearing.[4][5]
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | [1][2][3] |
| Skin Corrosion/Irritation | Causes severe skin burns. | [1][3] |
| Eye Damage/Irritation | Causes serious eye damage. | [1][2] |
| Sensitization | May cause an allergic skin reaction. | [1][3] |
| Lachrymator | Vapors cause tearing and severe eye irritation. | [4][5] |
1.2. Mandatory Personal Protective Equipment (PPE):
Given the significant hazards, the following PPE is mandatory when handling 3-(Bromomethyl)-5-fluorobenzonitrile in any capacity, including disposal:
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are required to protect against splashes and vapors.[4]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are essential. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of 3-(Bromomethyl)-5-fluorobenzonitrile, including the preparation for disposal, must be conducted within a certified chemical fume hood to avoid inhalation of its vapors.[4]
Disposal Strategy: A Two-Pronged Approach to Neutralization
Direct disposal of reactive compounds like 3-(Bromomethyl)-5-fluorobenzonitrile into waste streams is not recommended and is often non-compliant with environmental regulations.[6][7][8] The preferred method is chemical neutralization to transform the hazardous material into less reactive and less toxic substances before final disposal. This guide proposes a two-pronged neutralization strategy targeting the two primary reactive functional groups: the bromomethyl group and the nitrile group.
Caption: Disposal workflow for 3-(Bromomethyl)-5-fluorobenzonitrile.
2.1. Step-by-Step Neutralization Protocol:
This protocol should be performed in a chemical fume hood with constant stirring and, ideally, in an ice bath to control any exothermic reactions.
-
Preparation of the Neutralizing Solution: For each gram of 3-(Bromomethyl)-5-fluorobenzonitrile, prepare a solution of 10 mL of 2M sodium hydroxide (NaOH) in a flask of appropriate size to allow for stirring and potential foaming. The alkaline conditions will facilitate the hydrolysis of both the bromomethyl and nitrile functional groups.[9][10][11][12]
-
Slow Addition: Slowly and portion-wise, add the 3-(Bromomethyl)-5-fluorobenzonitrile to the stirring sodium hydroxide solution. The bromomethyl group will hydrolyze to a hydroxymethyl group, and the nitrile group will hydrolyze to a sodium carboxylate salt.[9][10][11][12][13] Ammonia gas may be evolved during the hydrolysis of the nitrile, which is another reason this procedure must be conducted in a fume hood.[9]
-
Monitoring the Reaction: Monitor the reaction for any signs of excessive heat generation. If the reaction becomes too vigorous, slow the rate of addition. After the addition is complete, allow the mixture to stir at room temperature for several hours, or until the reaction is complete (e.g., as determined by thin-layer chromatography if a suitable method is available).
-
Final Quenching (Optional but Recommended): To ensure the complete destruction of any unreacted bromomethyl groups, a small amount of a reducing agent like sodium bisulfite or sodium thiosulfate can be added to the reaction mixture.[14][15][16]
Waste Management and Final Disposal
Following chemical neutralization, the resulting aqueous solution, while significantly less hazardous, must still be disposed of as chemical waste.
3.1. Waste Characterization:
The final waste stream will be an aqueous solution containing sodium 3-fluoro-5-(hydroxymethyl)benzoate, sodium bromide, and any excess sodium hydroxide. This is now classified as a non-ignitable, corrosive (due to excess NaOH), and halogenated aqueous waste.
3.2. Segregation and Labeling:
Proper segregation of chemical waste is crucial to prevent dangerous reactions in the waste container.[7][17]
-
The neutralized solution should be transferred to a designated, properly labeled hazardous waste container for halogenated organic waste.[18][19]
-
The label should clearly state "Halogenated Organic Waste (Aqueous)" and list the primary components: water, sodium 3-fluoro-5-(hydroxymethyl)benzoate, and sodium bromide.[18][19]
3.3. Final Disposal Procedures:
-
Never pour this or any other chemical waste down the drain.[20][21]
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[18]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[7][19] Professional waste disposal companies will then handle the final treatment, which for halogenated waste often involves high-temperature incineration at a licensed facility.[14][22]
Spill Management
In the event of a spill of 3-(Bromomethyl)-5-fluorobenzonitrile:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you are not trained to handle it.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Contain: If the spill is small and you are trained to do so, contain the spill with an inert absorbent material such as vermiculite or sand.
-
Neutralize: Cautiously apply a neutralizing agent for corrosive materials, such as sodium bicarbonate, to the contained spill.
-
Clean-up and Disposal: Wearing appropriate PPE, carefully scoop the absorbed and neutralized material into a designated hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Conclusion
The responsible management of hazardous chemicals like 3-(Bromomethyl)-5-fluorobenzonitrile is a cornerstone of laboratory safety and environmental stewardship. By understanding the inherent hazards, employing appropriate personal protective equipment, and following a scientifically sound neutralization and disposal protocol, researchers can mitigate risks and ensure compliance with regulatory standards. This guide provides a framework for these essential procedures, empowering scientists to conduct their work safely and sustainably.
References
-
Hydrolysis of Nitriles. Chemguide. [Link]
-
Nitrile to Acid - Common Conditions. The Synthetic Organic Chemist's Companion. [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]
-
Hydrolysis of Nitriles - Organic Chemistry Tutor. Organic Chemistry Tutor (YouTube). [Link]
-
Hydrolysis of nitriles. Lumen Learning. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
Hazardous Waste segregation in the Laboratory. Lab Safety and Procedures (YouTube). [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]
-
The MSDS HyperGlossary: Lachrymator. Interactive Learning Paradigms, Incorporated. [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
-
EPA Hazardous Waste Management. Axonator. [Link]
-
Lachrymators | Laboratory Safety. Brandeis University. [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. New Mexico Environment Department. [Link]
-
Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency. [Link]
-
Household Hazardous Waste (HHW). U.S. Environmental Protection Agency. [Link]
-
What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]
-
3-(Bromomethyl)-5-fluorobenzonitrile. PubChem. [Link]
-
How To: Lab Waste. LabXchange (YouTube). [Link]
-
School Science Safety | Disposal of Hazardous Waste. Washington State Department of Health (YouTube). [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials. U.S. Environmental Protection Agency. [Link]
-
What is a lachrymator? What are appropriate precautions and safety equipment to use when working with lachrymators? Chegg. [Link]
-
Proper Handling and Disposal of Laboratory Waste. JoVE. [Link]
-
Guide to Chemical Waste Disposal in Chemistry Lab (USF). UTL Chemistry USF (YouTube). [Link]
-
METHYL α-(BROMOMETHYL)ACRYLATE. Organic Syntheses. [Link]
-
Guidelines for Disposing of PFAs. MCF Environmental Services. [Link]
-
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
-
3-Bromo-5-fluorobenzonitrile. PubChem. [Link]
-
Bromine water - disposal. Chemtalk. [Link]
-
Lachrymators Examination. Centre of Forensic Sciences. [Link]
-
Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA. [Link]
-
Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. MDPI. [Link]
-
PFAS Destruction Method Recovers Valuable Fluorine. Lab Manager. [Link]
-
Neutralization of Bromine - Beautiful Reaction. Gooferking (YouTube). [Link]
- Process to bromomethylate aromatic compounds.
-
Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. ResearchGate. [Link]
- Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
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- 2. fluorochem.co.uk [fluorochem.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
